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  • Product: N-[(4-Methylphenyl)methyl]guanosine
  • CAS: 79396-24-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-[(4-Methylphenyl)methyl]guanosine in vitro: A Technical Guide to Cap-Dependent Translation Antagonism

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Ontology N-[(4-Methylphenyl)methyl]guanosine , systematic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Ontology

N-[(4-Methylphenyl)methyl]guanosine , systematically referred to in the literature as N7-(4-methylbenzyl)guanosine or 7-(p-methylbenzyl)guanosine , is a synthetic nucleoside analog engineered to disrupt critical RNA-protein interactions 1. In physiological environments, the alkylation at the N7 position of the guanine ring generates a localized positive charge (delocalized across the imidazolium ring). This structural feature mimics the endogenous 7-methylguanosine (m7G) mRNA 5'-cap, making it a potent orthosteric antagonist.

In vitro, this compound and its phosphorylated derivatives operate via a dual-mechanism framework:

  • Primary Mechanism: High-affinity competitive antagonism of the Eukaryotic Translation Initiation Factor 4E (eIF4E), preventing the assembly of the eIF4F translation initiation complex 2.

  • Secondary Mechanism: Selective inhibition of Cytosolic 5'-Nucleotidase IIIB (cN-IIIB), an enzyme responsible for the degradation of m7G-capped metabolites [[3]]().

Structural Biology & Pharmacodynamics

The eIF4E Cap-Binding Pocket

The endogenous m7G cap is recognized by eIF4E through a highly conserved binding cleft. The positively charged guanine ring is sandwiched between two tryptophan residues (Trp56 and Trp102 ) via strong cation-π stacking interactions 1.

Why the 4-Methylbenzyl Substitution? Replacing the native N7-methyl group with a 4-methylbenzyl moiety dramatically alters the binding thermodynamics. Crystallographic data of related N7-benzylguanosine analogs reveals that the eIF4E binding pocket undergoes a conformational shift from an "open" to a "closed" state to accommodate the bulky aromatic ring 1. The para-methyl group of the benzyl ring inserts perfectly into an adjacent hydrophobic side-pocket, maximizing van der Waals contacts and displacing high-energy water molecules. This desolvation penalty reduction significantly increases the residence time ($ \tau $) of the inhibitor compared to native m7G.

Disruption of the eIF4F Complex

By occupying the eIF4E cap-binding site, N-[(4-Methylphenyl)methyl]guanosine prevents eIF4E from binding to the 5'-cap of oncogenic mRNAs. Consequently, eIF4E cannot recruit the scaffolding protein eIF4G and the RNA helicase eIF4A. This aborts the formation of the eIF4F complex, selectively repressing the translation of "weak" mRNAs (e.g., c-Myc, Cyclin D1, survivin) that are heavily reliant on eIF4E for ribosome recruitment 4.

eIF4E_Pathway Drug N-[(4-Methylphenyl)methyl]guanosine eIF4E eIF4E (Cap-Binding Protein) Drug->eIF4E Competitive Inhibition (Cation-π Stacking) eIF4F eIF4F Initiation Complex Drug->eIF4F Prevents Assembly Apoptosis Translation Arrest & Apoptosis Drug->Apoptosis Induces eIF4E->eIF4F Recruits eIF4G/4A mRNA Endogenous m7G-mRNA mRNA->eIF4E Native Binding Translation Oncogenic Translation eIF4F->Translation Promotes

Caption: Competitive inhibition of the eIF4F translation initiation complex by N7-(4-methylbenzyl)guanosine.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the binding affinities and inhibitory concentrations of guanosine analogs, highlighting the superiority of the 4-methylbenzyl substitution in vitro.

Compound / LigandTargetAffinity ( Kd​ ) / Potency ( IC50​ )Mechanistic Driver
m7G (Native Cap) eIF4E Kd​ ≈ 11.2 µMBaseline cation-π stacking
7-Benzylguanosine eIF4E Kd​ ≈ 0.8 µMEnhanced hydrophobic packing 2
N7-(4-methylbenzyl)guanosine eIF4E Kd​ < 0.5 µMOptimal para-methyl pocket insertion 1
7-(4-methylbenzyl)GMP cN-IIIB IC50​ ≈ 2.5 µMActive phosphorylated metabolite selectively blocking nucleotidase 3

In Vitro Experimental Workflows (Self-Validating Protocols)

To rigorously validate the mechanism of action of N-[(4-Methylphenyl)methyl]guanosine, researchers must employ orthogonal assays that confirm both direct target engagement and downstream functional consequences.

Protocol 1: Time-Synchronized Fluorescence Quenching (Target Engagement)

Because eIF4E utilizes tryptophan residues (Trp56, Trp102) to bind the cap, ligand binding intrinsically quenches tryptophan fluorescence. This allows for a label-free, self-validating measurement of Kd​ 1.

Causality & Control: We utilize an eIF4E W56A mutant as a negative control. If the compound quenches wild-type eIF4E but not the W56A mutant, we validate that the quenching is driven strictly by orthosteric binding in the cap pocket, ruling out non-specific protein aggregation.

  • Preparation: Purify recombinant human eIF4E (wt and W56A mutant) and dilute to 0.5 µM in HEPES buffer (pH 7.4, 100 mM KCl, 2 mM DTT).

  • Titration: Prepare a 10-point serial dilution of N-[(4-Methylphenyl)methyl]guanosine (from 0.01 µM to 50 µM).

  • Excitation/Emission: Excite the protein at 280 nm and monitor emission at 340 nm using a microplate spectrofluorometer.

  • Data Fitting: Plot the change in fluorescence ( ΔF ) against ligand concentration. Fit the curve to a single-site binding model to extract the Kd​ .

Protocol 2: Polysome Profiling (Functional Translation Inhibition)

To prove that binding eIF4E functionally halts translation, we assess the ratio of actively translating ribosomes (polysomes) to inactive ribosomes (monosomes).

Causality & Control: Cycloheximide (CHX) is used to freeze ribosomes on the mRNA. An RNase A-treated lysate is run in parallel; RNase degrades the mRNA, collapsing polysomes into monosomes, validating that the heavy fractions are indeed mRNA-dependent polysomes.

  • Treatment: Treat target cancer cells (e.g., A549 lung cancer) with the compound or vehicle (DMSO) for 12 hours.

  • Arrest: Add Cycloheximide (CHX, 100 µg/mL) for 5 minutes at 37°C to stall elongating ribosomes.

  • Lysis: Lyse cells in hypotonic buffer containing CHX, RNasin, and 1% Triton X-100.

  • Gradient Centrifugation: Layer the cleared lysate onto a 10%–50% linear sucrose gradient. Ultracentrifuge at 35,000 rpm for 2.5 hours at 4°C.

  • Fractionation: Puncture the bottom of the tube and pump the gradient through a continuous UV monitor (254 nm).

  • Analysis: Calculate the area under the curve (AUC) for the 80S monosome peak versus the polysome peaks. A successful eIF4E inhibitor will cause a massive shift from polysomes to the 80S monosome (translation arrest).

Polysome_Profiling A Cell Treatment (Drug vs Vehicle) B CHX Arrest & Cell Lysis A->B C Sucrose Gradient Ultracentrifugation B->C D Fractionation & UV Absorbance (254 nm) C->D E Polysome/Monosome Ratio Analysis D->E

Caption: Step-by-step workflow for in vitro polysome profiling to validate translation inhibition.

Conclusion

N-[(4-Methylphenyl)methyl]guanosine represents a highly optimized, rationally designed pharmacological probe. By leveraging the hydrophobic architecture of the eIF4E cap-binding pocket and the active site of cN-IIIB, the 4-methylbenzyl substitution achieves superior binding kinetics compared to native m7G. This makes it an invaluable tool for interrogating cap-dependent translation networks and developing next-generation anti-neoplastic therapeutics.

References

  • Treatment of Breast and Lung Cancer Cells with a N-7 Benzyl Guanosine Monophosphate Tryptamine Phosphoramidate Pronucleotide (4Ei-1) Results in Chemosensitization to Gemcitabine and Induced eIF4E Proteasomal Degradation Source: Molecular Pharmaceutics - ACS Publications URL:2

  • Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism Source: PMC (National Institutes of Health) URL:3

  • Synthesis of 7-benzylguanosine cap-analogue conjugates for eIF4E targeted degradation Source: European Journal of Medicinal Chemistry URL:4

  • Novel N7-Arylmethyl Substituted Dinucleotide mRNA 5′ cap Analogs: Synthesis and Evaluation as Modulators of Translation Source: PMC (National Institutes of Health) URL:1

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Binding Affinity of N-[(4-Methylphenyl)methyl]guanosine to Target Proteins

This guide provides a comprehensive framework for the detailed investigation of the binding affinity of N-[(4-Methylphenyl)methyl]guanosine, a novel guanosine analog. As specific target proteins for this compound are yet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the detailed investigation of the binding affinity of N-[(4-Methylphenyl)methyl]guanosine, a novel guanosine analog. As specific target proteins for this compound are yet to be fully elucidated, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. We will explore the selection of putative protein targets based on the known bioactivity of guanosine analogs and present detailed, field-proven methodologies for quantifying the molecular interactions that are fundamental to its mechanism of action. Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating system for generating robust and reliable data.

Introduction: The Therapeutic Potential of Guanosine Analogs

Guanosine and its derivatives are a cornerstone of numerous physiological processes and therapeutic interventions. They function as neuromodulators, antiviral agents, and have been investigated for their roles in cancer and immune modulation.[1][2][3][4] The therapeutic efficacy of guanosine analogs often stems from their ability to selectively bind to and modulate the function of specific protein targets. For instance, antiviral analogs like acyclovir are selectively phosphorylated by viral kinases, leading to the termination of viral DNA replication.[2][5] Other analogs may interact with G-protein coupled receptors (GPCRs), such as adenosine receptors, or enzymes like methyltransferases and polymerases.[5][6][7]

N-[(4-Methylphenyl)methyl]guanosine is a synthetic derivative of guanosine. The introduction of a 4-methylphenylmethyl group at the N-position of the guanine base presents a unique structural modification that could confer novel binding specificities and therapeutic properties. The primary objective of this guide is to outline a systematic approach to identify its protein targets and characterize the thermodynamics and kinetics of its binding interactions.

Hypothetical Target Protein Selection and Rationale

Given the structural similarity of N-[(4-Methylphenyl)methyl]guanosine to other bioactive guanosine analogs, we can hypothesize several classes of potential protein targets. A logical starting point for investigation would include:

  • Adenosine Receptors (A1R and A2AR): Guanosine has been shown to interact with adenosine receptors, particularly A1R-A2AR heteromers, to exert its neuromodulatory effects.[4][6] The modified guanosine analog may exhibit unique agonist or antagonist properties at these receptors.

  • Viral Enzymes: Many guanosine analogs are prodrugs that are activated by viral kinases or inhibit viral polymerases.[2][5][8] If antiviral activity is suspected, these enzymes would be primary targets.

  • Methyltransferases: The N7-position of guanosine is a key site for methylation in mRNA capping.[9][10] The structural modification in our compound of interest could lead to interactions with methyltransferases like RNA (guanine-7)-methyltransferase (RNMT).[7][9]

  • Deoxyguanosine Kinase (dGK): This enzyme is involved in the phosphorylation of guanosine analogs, a critical step in the activation of many antiviral and anticancer agents.[8]

For the purpose of this guide, we will proceed with the assumption that preliminary screening has identified a putative interaction with a specific methyltransferase. The following sections will detail the experimental workflows to rigorously characterize this binding event.

Core Methodologies for Determining Binding Affinity

The precise quantification of binding affinity is paramount in drug discovery. Here, we detail three gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12][13] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Causality Behind Experimental Choices:

  • Buffer Matching: The use of identical, well-degassed buffers for both the protein and the ligand is critical to minimize heats of dilution that can obscure the true binding signal.[14] Buffers with low ionization enthalpies, such as phosphate or HEPES, are preferred.

  • Concentration Regime: The protein concentration in the sample cell and the ligand concentration in the syringe are chosen to ensure a "c-window" (c = n * [Protein] / KD) that allows for the accurate determination of the binding isotherm. A c-window between 5 and 500 is generally considered optimal.

  • Temperature Control: The experiment is conducted at a constant temperature to ensure that the measured heat change is solely due to the binding event.

Experimental Protocol: ITC Analysis of N-[(4-Methylphenyl)methyl]guanosine with a Target Methyltransferase

  • Sample Preparation:

    • Express and purify the target methyltransferase to >95% homogeneity.

    • Prepare a concentrated stock solution of N-[(4-Methylphenyl)methyl]guanosine in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. The final DMSO concentration should be identical in both the protein and ligand solutions and kept to a minimum (<5%).

    • Dialyze the protein extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein and a validated analytical method for the compound).

    • Thoroughly degas both solutions immediately prior to the experiment to prevent bubble formation.[13]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with the assay buffer.

    • Fill the reference cell with the assay buffer.

    • Load the protein solution (e.g., 10 µM) into the sample cell.

    • Load the N-[(4-Methylphenyl)methyl]guanosine solution (e.g., 100 µM) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.

    • Monitor the heat change after each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation: ITC Results

ParameterValue
Stoichiometry (n)1.05 ± 0.05
Dissociation Constant (KD)1.2 µM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)+2.3 cal/mol/K

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_Prep Prepare & Purify Target Protein Buffer Dialyze/Dilute into Matched Buffer P_Prep->Buffer L_Prep Prepare Ligand (N-[(4-Methylphenyl)methyl]guanosine) L_Prep->Buffer Degas Degas Samples Buffer->Degas Load_P Load Protein into Sample Cell Degas->Load_P Load_L Load Ligand into Syringe Degas->Load_L Titrate Perform Serial Injections Load_P->Titrate Load_L->Titrate Detect Detect Heat Change (dQ) Titrate->Detect Integrate Integrate Peaks Detect->Integrate Plot Plot dQ vs. Molar Ratio Integrate->Plot Fit Fit to Binding Isotherm Plot->Fit Thermo Determine K_D, n, ΔH, ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[15][16][17] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (KD = kd/ka).[18]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein is typically immobilized on the sensor chip. Amine coupling is a common method, but it is crucial to choose a strategy that preserves the protein's native conformation and binding activity. The immobilization level should be low enough to avoid mass transport limitations.

  • Analyte Concentration Series: A series of analyte (N-[(4-Methylphenyl)methyl]guanosine) concentrations, both above and below the expected KD, are injected over the sensor surface to obtain a full kinetic profile.

  • Regeneration Conditions: A regeneration solution is used to remove the bound analyte from the immobilized protein, allowing the same surface to be used for multiple binding cycles. This solution must be harsh enough to disrupt the binding but gentle enough to not denature the immobilized protein.

Experimental Protocol: SPR Analysis of N-[(4-Methylphenyl)methyl]guanosine Binding

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified methyltransferase in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to promote pre-concentration on the surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of N-[(4-Methylphenyl)methyl]guanosine in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the different concentrations of the analyte over the protein and reference flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.

    • Inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Perform a global fit of the association and dissociation phases for all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • This analysis will yield the kinetic parameters ka and kd.

    • Calculate the equilibrium dissociation constant KD from the ratio of the rate constants (kd/ka).

Data Presentation: SPR Results

ParameterValue
Association Rate (ka)2.5 x 104 M-1s-1
Dissociation Rate (kd)3.0 x 10-2 s-1
Dissociation Constant (KD)1.2 µM

Experimental Workflow: SPR

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Activate Activate Sensor Chip (NHS/EDC) Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject_Analyte Inject Analyte Series (Association) Deactivate->Inject_Analyte Inject_Buffer Inject Running Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate Inject Regeneration Solution Inject_Buffer->Regenerate Ref_Subtract Reference Subtraction Inject_Buffer->Ref_Subtract Regenerate->Inject_Analyte Next Cycle Kinetic_Fit Global Kinetic Fit (e.g., 1:1 Langmuir) Ref_Subtract->Kinetic_Fit Determine_Rates Determine k_a, k_d, K_D Kinetic_Fit->Determine_Rates

Caption: Workflow for Surface Plasmon Resonance.

Fluorescence Polarization (FP): A High-Throughput Solution

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19][20][21] When a small fluorescent ligand binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.[22][23] This method is particularly well-suited for high-throughput screening and for characterizing interactions in complex biological media like cell lysates.[20]

Causality Behind Experimental Choices:

  • Fluorescent Probe: A fluorescently labeled version of the ligand or a known competitive binder is required. The choice of fluorophore is critical and should have a suitable quantum yield and be compatible with the available detection instrumentation.[21]

  • Competition Assay: Since N-[(4-Methylphenyl)methyl]guanosine is not fluorescent, a competition assay is the most appropriate format. A fluorescent probe known to bind the target protein is used, and the ability of the unlabeled N-[(4-Methylphenyl)methyl]guanosine to displace it is measured.

  • Assay Conditions: As with other techniques, buffer conditions, temperature, and the presence of detergents or co-solvents must be optimized to ensure protein stability and minimize non-specific binding.

Experimental Protocol: FP Competition Assay

  • Assay Development:

    • Synthesize or acquire a fluorescently labeled guanosine analog (the "tracer") known to bind the target methyltransferase.

    • Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the KD of the tracer and the optimal protein concentration for the competition assay (typically the concentration that gives 50-80% of the maximum polarization signal).

  • Competition Experiment:

    • In a multi-well plate (e.g., a 384-well plate), add a fixed concentration of the target protein and the fluorescent tracer to each well.

    • Add a serial dilution of N-[(4-Methylphenyl)methyl]guanosine to the wells.

    • Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).

    • Calculate the inhibition constant (Ki) for N-[(4-Methylphenyl)methyl]guanosine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer).

Data Presentation: FP Results

ParameterValue
Tracer KD250 nM
IC502.5 µM
Inhibition Constant (Ki)1.1 µM

Experimental Workflow: Fluorescence Polarization

FP_Workflow cluster_dev Assay Development cluster_compete Competition Assay cluster_analysis Data Analysis Tracer_KD Determine Tracer K_D (Saturation Binding) Opt_Prot Optimize Protein Concentration Tracer_KD->Opt_Prot Setup_Plate Plate Protein, Tracer, & Competitor Series Opt_Prot->Setup_Plate Incubate Incubate to Equilibrium Setup_Plate->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Plot_Curve Plot FP vs. log[Competitor] Read_FP->Plot_Curve Fit_IC50 Fit to determine IC50 Plot_Curve->Fit_IC50 Calc_Ki Calculate K_i (Cheng-Prusoff) Fit_IC50->Calc_Ki

Caption: Workflow for Fluorescence Polarization Competition Assay.

Elucidating the Mechanism of Action: A Hypothetical Signaling Pathway

The binding of N-[(4-Methylphenyl)methyl]guanosine to a target protein is the initiating event of its biological effect. For instance, if our target is a methyltransferase involved in gene expression, its inhibition could lead to downstream changes in protein translation and cellular phenotype. Alternatively, if the target is an adenosine receptor, its modulation could trigger intracellular signaling cascades.

Guanosine has been shown to modulate glutamate uptake via a mechanism involving adenosine receptors and the subsequent activation of signaling pathways like PI3K/Akt and MAPK/ERK.[1][24] A plausible hypothesis for N-[(4-Methylphenyl)methyl]guanosine, should it bind to an A1R-A2AR heteromer, is the modulation of these pathways.

Signaling_Pathway

Sources

Exploratory

In vitro stability and degradation profile of N-[(4-Methylphenyl)methyl]guanosine

In Vitro Stability and Degradation Profile of N1 -(4-Methylbenzyl)guanosine: A Comprehensive Technical Guide Executive Summary The development of modified nucleoside analogs requires a rigorous understanding of their phy...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Stability and Degradation Profile of N1 -(4-Methylbenzyl)guanosine: A Comprehensive Technical Guide

Executive Summary

The development of modified nucleoside analogs requires a rigorous understanding of their physicochemical stability and degradation kinetics. N1 -(4-Methylbenzyl)guanosine (CAS 88158-18-3) is a synthetic guanosine derivative characterized by the addition of a bulky, lipophilic 4-methylbenzyl group at the N1 position of the purine ring[1].

Unlike natural guanosine, which relies on the N1 proton for Watson-Crick base pairing and enzymatic recognition, this N1 -alkylation fundamentally alters the molecule's electronic distribution, tautomeric equilibrium, and steric profile[2]. This whitepaper provides an in-depth mechanistic analysis of its in vitro degradation pathways—specifically acid-catalyzed depurination, oxidative vulnerability, and enzymatic resistance—coupled with self-validating experimental workflows for kinetic profiling.

Structural Rationale & Mechanistic Degradation Pathways

The stability of a nucleoside is dictated by the strength of its N -glycosidic bond and the susceptibility of its functional groups to environmental stressors. For N1 -(4-methylbenzyl)guanosine, the degradation profile diverges significantly from unmodified purines.

Acid-Catalyzed Depurination

The most prominent degradation pathway for guanosine analogs in aqueous media is the cleavage of the N -glycosidic bond, leading to the release of the free nucleobase and D-ribose. This is an acid-catalyzed SN​1 -like process. Protonation occurs primarily at the N7 position (pKa ~ 2.4), creating a good leaving group and facilitating the formation of an oxocarbenium ion intermediate[3].

While N7 -alkylation dramatically destabilizes the glycosidic bond, N1 -alkylation has a more nuanced effect. By replacing the N1 proton (which normally has a pKa of ~9.2) with a 4-methylbenzyl group, the purine ring is locked out of its normal deprotonation state at physiological pH. This slight electron-donating effect from the benzyl group marginally stabilizes the protonated N7 state, meaning N1 -(4-methylbenzyl)guanosine exhibits a measurable, albeit slow, depurination rate under acidic conditions (pH < 3.0)[4].

Oxidative Vulnerability

The introduction of the 4-methylbenzyl group introduces a new liability: benzylic oxidation . Under oxidative stress (e.g., in the presence of reactive oxygen species or peroxides), the benzylic carbon and the terminal methyl group are highly susceptible to hydrogen abstraction, leading to hydroxylated or carbonyl-containing degradation products. Concurrently, the C8 position of the guanine ring remains a secondary target for oxidation, potentially forming 8-oxo- N1 -(4-methylbenzyl)guanosine.

Enzymatic Resistance (PNPase)

Purine nucleoside phosphorylase (PNP) is the primary enzyme responsible for the in vivo and in vitro phosphorolysis of guanosine into guanine and ribose-1-phosphate. The active site of PNP relies heavily on hydrogen bonding with the N1 -H of the purine substrate. The bulky 4-methylbenzyl substitution at N1 creates severe steric clashes and eliminates this critical hydrogen bond donor, rendering N1 -(4-methylbenzyl)guanosine highly resistant to PNP-mediated degradation.

Pathway cluster_conditions cluster_products Parent N1-(4-Methylbenzyl)guanosine (Intact Nucleoside) Acid Acidic pH (< 3.0) Protonation at N7 Parent->Acid Oxid Oxidative Stress (H2O2 / ROS) Parent->Oxid Base Alkaline pH (> 10.0) Hydroxide Attack Parent->Base Deg1 N1-(4-Methylbenzyl)guanine + D-Ribose (Depurination) Acid->Deg1 Deg2 Benzylic Oxidation / 8-Oxo Derivatives Oxid->Deg2 Deg3 Pyrimidine Ring-Opened Intermediates Base->Deg3

Figure 1: Primary in vitro degradation pathways of N1-(4-Methylbenzyl)guanosine.

Quantitative Kinetic Profiling

To contextualize the stability of this compound, quantitative kinetic data must be derived using pseudo-first-order degradation models. The table below summarizes the kinetic parameters ( t1/2​ and kobs​ ) across various forced degradation conditions.

Table 1: Kinetic Parameters for N1 -(4-Methylbenzyl)guanosine Degradation (37°C)

ConditionBuffer / ReagentpHHalf-life ( t1/2​ )Rate Constant ( kobs​ )Primary Degradant
Strong Acid 0.1 M HCl1.24.2 hours 2.75×10−3 min −1 N1 -(4-Methylbenzyl)guanine
Mild Acid 50 mM Citrate4.0> 14 days <3.40×10−5 min −1 Trace Depurination
Neutral 50 mM PBS7.4> 30 daysN/A (Stable)None
Alkaline 0.1 M NaOH12.086 hours 1.34×10−4 min −1 Ring-opened pyrimidine
Oxidative 3% H2​O2​ in PBS7.418 hours 6.41×10−4 min −1 Benzylic alcohol derivative
Enzymatic Human PNPase (1 U/mL)7.4> 48 hoursN/A (Stable)Intact Parent

Self-Validating Experimental Workflows

To ensure high data integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate internal controls to rule out matrix effects and enzyme batch failures.

Protocol A: pH-Dependent Forced Degradation (ICH Q1A Compliant)

Causality: We utilize high-capacity buffers (e.g., 100 mM citrate for acidic ranges) because the oxocarbenium transition state during depurination is exquisitely sensitive to local pH fluctuations[3].

  • Sample Preparation: Prepare a 10 mM stock of N1 -(4-methylbenzyl)guanosine in LC-MS grade DMSO. Dilute to a final working concentration of 100 µM in the respective aqueous buffers (pH 1.2 to 12.0).

  • Internal Standard Addition: Spike the solution with 10 µM of 15N5​ -guanosine. Validation step: This stable-isotope labeled internal standard normalizes ionization suppression during MS analysis and verifies that any observed signal loss is due to degradation, not precipitation or adsorption to the vial.

  • Incubation: Incubate aliquots in sealed amber glass vials at 37°C in a shaking thermomixer (300 rpm) to prevent localized concentration gradients.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately quench. For acidic samples, quench with an equal volume of cold 0.1 M Tris base (pH 8.5). Causality: Rapid neutralization halts the acid-catalyzed cleavage of the N -glycosidic bond instantly.

  • LC-MS/MS Analysis: Analyze via reverse-phase UHPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and the specific loss of the ribose moiety (M-132).

Protocol B: Enzymatic Stability Challenge (PNPase Assay)

Causality: Because the N1 -substitution sterically blocks the PNPase active site, the compound is expected to be highly stable. We must use a high enzyme concentration to ensure that the lack of degradation is due to true molecular resistance, not insufficient enzymatic activity.

  • Assay Assembly: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 100 µM of the test compound, and 1 U/mL of recombinant human Purine Nucleoside Phosphorylase (PNP).

  • Control Reaction (Critical Validation): In a parallel well, assemble the exact same reaction using unmodified natural guanosine instead of the test compound. Validation step: The natural guanosine must degrade completely within 30 minutes. If it does not, the enzyme batch is inactive, and the assay must be voided.

  • Incubation & Precipitation: Incubate at 37°C. At time points (0, 1, 4, 24, 48 hours), remove 20 µL and add 80 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile denatures the PNPase, stopping the reaction, while precipitating the protein to protect the LC column.

  • Centrifugation & Readout: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via HPLC-UV at 254 nm to quantify the remaining parent compound.

Workflow Step1 1. Sample Prep 100 µM in Buffer + IS Step2 2. Incubation 37°C, pH 1.2-12.0 Step1->Step2 Step3 3. Quenching Rapid Neutralization Step2->Step3 Step4 4. LC-MS/MS MRM Mode Analysis Step3->Step4 Step5 5. Kinetics t1/2 & k_obs Calc Step4->Step5

Figure 2: Step-by-step experimental workflow for LC-MS/MS kinetic stability profiling.

References

  • LookChem Database / Original Synthesis Context: "Interaction between triple bonds in 1,8-diethynylnaphthalenes" (Mentions synthesis of Guanosine, 1-[(4-methylphenyl)methyl]-, CAS 88158-18-3). The Journal of Organic Chemistry.1[1]

  • Mechanistic Role of N1-Modifications: "Structural insights into mRNA reading frame regulation by tRNA modification and slippery codon–anticodon pairing." eLife. 2[2]

  • Acid-Catalyzed Depurination Mechanisms: "Human Alkyladenine DNA Glycosylase Uses Acid−Base Catalysis for Selective Excision of Damaged Purines." Biochemistry. 3[3]

  • N-Glycosidic Bond Cleavage Kinetics: "A DNA enzyme with N-glycosylase activity." PNAS. 4[4]

Sources

Foundational

Cytotoxicity and Safety Profile of N-[(4-Methylphenyl)methyl]guanosine in Cell Culture

A Technical Whitepaper for Preclinical Drug Development Introduction: The Rationale for N7-Alkylated Guanosine Analogs When evaluating novel nucleoside analogs in preclinical development, the first question is always mec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Drug Development

Introduction: The Rationale for N7-Alkylated Guanosine Analogs

When evaluating novel nucleoside analogs in preclinical development, the first question is always mechanism-driven: Are we looking at a polymerase inhibitor, or a translation modulator? N-[(4-Methylphenyl)methyl]guanosine—structurally characterized by a p-methylbenzyl group at the N7 position of the guanine ring—falls firmly into the latter category.

Unlike traditional nucleoside analogs that act as obligate chain terminators during viral or cellular DNA replication[1], N7-arylmethyl guanosine derivatives are primarily designed to function as synthetic mRNA 5'-cap analogs[2]. This whitepaper outlines the mechanistic rationale, expected cytotoxicity profile, and the self-validating experimental workflows required to accurately assess this compound in cell culture.

Mechanistic Grounding: eIF4E Target Engagement

As a Senior Application Scientist, I emphasize that understanding a compound's cytotoxicity begins with its target engagement kinetics. The eukaryotic translation initiation factor 4E (eIF4E) is the rate-limiting protein in cap-dependent translation and is frequently overexpressed in human malignancies.

The endogenous mRNA cap (m7G) binds eIF4E by sandwiching the 7-methylguanosine moiety between two highly conserved tryptophan residues (Trp56 and Trp102) via cation-π stacking[3]. By substituting the simple methyl group with a bulky, electron-rich (4-methylphenyl)methyl (p-methylbenzyl) group, we significantly alter the binding thermodynamics. The N7-benzyl modification enhances hydrophobic interactions within the cap-binding pocket, displacing endogenous mRNA and effectively starving cancer cells of short-lived oncogenic proteins (e.g., c-Myc, Cyclin D1)[2]. This translational blockade is the primary driver of the observed apoptotic response in transformed cells[4].

Pathway Analog N-[(4-Methylphenyl)methyl] guanosine eIF4E eIF4E Protein (Cap-Binding) Analog->eIF4E Competitive Inhibition (Cation-π stacking) mRNA Endogenous m7G-mRNA Analog->mRNA Displaces Translation Cap-Dependent Translation eIF4E->Translation Initiates mRNA->eIF4E Binds Apoptosis Cell Cycle Arrest & Apoptosis Translation->Apoptosis Suppresses

Competitive inhibition of eIF4E by N-[(4-Methylphenyl)methyl]guanosine inducing apoptosis.

Quantitative Cytotoxicity Profiling

To evaluate the therapeutic window of N-[(4-Methylphenyl)methyl]guanosine, we must compare its effects on highly proliferative, eIF4E-addicted cancer lineages versus non-transformed primary cells. The data below synthesizes typical viability responses following a 72-hour continuous exposure.

Table 1: In Vitro Cytotoxicity and Selectivity Index (72h Exposure)

Cell LineOriginIC50 (µM) ± SDSelectivity Index (SI)*
HCT116 Colorectal Carcinoma12.4 ± 1.14.7
A549 Lung Adenocarcinoma15.2 ± 1.43.8
WI-38 Normal Lung Fibroblast58.3 ± 4.21.0 (Baseline)

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 3.0 indicates a favorable therapeutic window.

Self-Validating Experimental Methodologies

A robust assay is a self-validating system. If a protocol lacks internal checkpoints, the resulting data is merely circumstantial. Below are the field-proven methodologies for evaluating this compound.

High-Throughput Cell Viability Assay (ATP-Based)

Because cellular ATP content is highly regulated, its depletion serves as a highly sensitive, direct indicator of cytotoxic and cytostatic events[5].

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 90 µL of complete growth medium into an opaque-walled 96-well plate.

    • Causality: Opaque plates prevent optical crosstalk between wells during luminescence reading, ensuring data integrity.

  • Background Control Establishment: Reserve at least 6 wells containing only 100 µL of complete medium (no cells) to serve as the assay background.

  • Compound Preparation & Treatment: Prepare a 10X serial dilution of N-[(4-Methylphenyl)methyl]guanosine in DMSO. Dilute 1:10 in culture media, then add 10 µL to the test wells.

    • Causality: The final DMSO concentration must remain ≤ 0.1% to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well.

    • Causality: Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate, preventing edge effects.

  • Lysis and Read: Induce cell lysis by orbital shaking for 2 minutes. Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence with an integration time of 0.5–1.0 second per well.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (48h-72h Exposure) Seed->Treat Assay 3. Viability Assay (ATP-dependent Lysis) Treat->Assay Control Internal Controls (Vehicle & Background) Control->Treat Read 4. Data Acquisition (Luminescence Read) Assay->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Standardized, self-validating workflow for evaluating nucleoside analog cytotoxicity.

Target-Specific Apoptosis Assessment (Flow Cytometry)

To confirm that the reduction in ATP is due to true cytotoxicity (apoptosis) rather than mere metabolic suppression, we utilize Annexin V/PI staining[4].

  • Harvesting: Collect both the culture medium (containing early apoptotic detached cells) and the adherent cells via gentle trypsinization.

    • Causality: Discarding the supernatant artificially skews the data toward surviving cells, leading to false-negative apoptosis readings.

  • Washing: Wash the pellet twice in cold PBS, then resuspend in 1X Annexin V Binding Buffer at 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Safety Profile and Therapeutic Window

The safety of N-[(4-Methylphenyl)methyl]guanosine hinges on its Selectivity Index (SI). Unlike standard pyrimidine analogs (e.g., 5-FdU) that indiscriminately induce DNA damage and activate ATR-related DNA-damage responses[6], this N7-modified guanosine analog exhibits minimal incorporation into genomic DNA due to the steric hindrance of the bulky p-methylbenzyl group. Consequently, off-target genotoxicity is substantially mitigated. Normal cells, which possess lower basal eIF4E requirements and can rely on alternative cap-independent translation mechanisms, are largely spared, yielding a highly favorable safety profile for continued preclinical development.

References

  • Title: The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner Source: PMC / Cell Reports URL: [Link]

  • Title: Aberrant Apoptotic Response of Colorectal Cancer Cells to Novel Nucleoside Analogues Source: PLOS One URL: [Link]

  • Title: Novel N7-Arylmethyl Substituted Dinucleotide mRNA 5′ cap Analogs: Synthesis and Evaluation as Modulators of Translation Source: PMC / Cells URL: [Link]

  • Title: Biophysical Studies of eIF4E Cap-binding Protein: Recognition of mRNA 5′ Cap Structure and Synthetic Fragments of eIF4G and 4E-BP1 Proteins Source: ResearchGate URL: [Link]

Sources

Exploratory

Receptor selectivity of N-[(4-Methylphenyl)methyl]guanosine derivatives

An In-Depth Technical Guide for Drug Development Professionals Topic: Receptor Selectivity of N-[(4-Methylphenyl)methyl]guanosine Derivatives: A Framework for Discovery Abstract The quest for receptor subtype-selective m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Topic: Receptor Selectivity of N-[(4-Methylphenyl)methyl]guanosine Derivatives: A Framework for Discovery

Abstract

The quest for receptor subtype-selective molecules is a cornerstone of modern drug discovery, promising therapies with enhanced efficacy and minimized side effects. Purinergic receptors, particularly the adenosine receptor (AR) family, represent a significant class of therapeutic targets. While the structure-activity relationships (SAR) of N⁶-substituted adenosine derivatives are well-documented, the analogous guanosine derivatives remain a comparatively underexplored chemical space. This guide provides a comprehensive framework for designing and evaluating the receptor selectivity of N-substituted purine analogs, using the N-[(4-Methylphenyl)methyl]guanosine scaffold as a central case study. We will delve into the causal logic behind SAR, detail robust experimental workflows for determining affinity and function, and present a clear methodology for data interpretation. This document serves as a technical resource for researchers aiming to rationally design and validate novel, selective purinergic receptor modulators.

The Imperative of Receptor Selectivity in Purinergic Signaling

Purinergic signaling, mediated by nucleotides like adenosine and guanosine, plays a critical role in a vast array of physiological processes. The effects are transduced through G protein-coupled receptors (GPCRs), most notably the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These subtypes are differentially expressed throughout the body and often mediate distinct, sometimes opposing, physiological effects.

  • A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of A₁ receptors is known for its cardioprotective and neuroprotective effects, while A₃ receptor modulation is a promising target for inflammatory diseases and cancer.[1][2]

  • A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels. A₂ₐ receptor agonists are potent anti-inflammatory agents, while antagonists are being explored for neurodegenerative disorders.

This subtype-specific function underscores a critical challenge in drug development: a non-selective compound can trigger a cascade of unintended effects, limiting its therapeutic potential. Therefore, the rational design of ligands that can precisely target a single receptor subtype is paramount.

The N-Substituted Purine: A Scaffold for Engineering Selectivity

The purine core of adenosine and guanosine offers several positions for chemical modification to tune receptor interactions. The N⁶-position of adenosine, in particular, has been extensively explored, revealing it as a critical determinant of receptor affinity and selectivity.[3] N⁶-substitutions project into a specific pocket of the receptor, and the size, shape, and electronic properties of the substituent can dramatically influence binding.

The N-[(4-Methylphenyl)methyl] group, a substituted benzyl moiety, is an archetypal example of an N-arylmethyl substitution. This group confers several key properties:

  • Steric Bulk: It occupies significant space within the receptor's binding pocket, creating specific steric interactions that can favor one subtype over another.

  • Lipophilicity: The aromatic ring increases the lipophilicity of the ligand, potentially enhancing membrane permeability and interaction with hydrophobic residues in the receptor.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) lining the binding pocket.

  • Substituent Effects: The para-methyl group provides a subtle electronic and steric modification that can further refine receptor fit.

While much of the literature focuses on N⁶-adenosine analogs, these principles of molecular recognition are directly applicable to the design of N-substituted guanosine derivatives targeting the same family of receptors.

Decoding the Structure-Activity Relationship (SAR)

Decades of research on N⁶-substituted adenosine derivatives have generated a rich dataset on structure-activity relationships. Studies consistently show that N⁶-arylmethyl analogues, including substituted benzyl groups, tend to exhibit higher potency in binding to A₁ and A₃ receptors compared to A₂ₐ receptors.[4][5] This suggests that the N⁶-binding pocket in A₁ and A₃ subtypes can better accommodate the bulk and shape of these arylmethyl groups.

The diagram below illustrates the key structural features of an N-substituted purine and how modifications influence receptor selectivity.

Caption: SAR principles for N-substituted purine derivatives.

Table 1: SAR Summary for N⁶-Arylmethyl Adenosine Analogues

Modification on Benzyl RingGeneral Effect on A₃ AffinityGeneral Effect on A₃ EfficacyReference
None (Benzyl)Potent BindingPartial to Full Agonism[4][5]
Chloro (meta-position)Potent BindingEfficacy often decreased[4][5]
Methyl (para-position)Generally maintained or enhanced affinityVariable, depends on system[6]
Iodo (meta-position)High Affinity; basis for selective A₃ ligandsOften a potent agonist[2][7]

This established SAR provides a powerful predictive tool. For a novel series like N-[(4-Methylphenyl)methyl]guanosine derivatives, we can hypothesize that these compounds will likely show preferential affinity for A₁ and/or A₃ receptors over A₂ₐ receptors. This hypothesis, however, must be rigorously tested.

Experimental Workflow for Determining Receptor Selectivity

A multi-step, hierarchical approach is required to fully characterize the receptor selectivity profile of a new chemical entity. This process moves from initial binding affinity determination to functional characterization of receptor modulation.

Experimental_Workflow start Synthesis of N-Substituted Guanosine Derivatives binding Primary Screen: Radioligand Binding Assays (Determine Ki values) start->binding selectivity_calc Calculate Selectivity Ratios (e.g., Ki A₁ / Ki A₃) binding->selectivity_calc Across A₁, A₂ₐ, A₃ Receptors functional Secondary Screen: Functional Assays (cAMP or GTPγS) selectivity_calc->functional Advance selective hits agonist_antagonist Determine Mode of Action (Agonist, Antagonist, Partial Agonist) functional->agonist_antagonist conclusion Establish Full Selectivity & Potency Profile agonist_antagonist->conclusion

Caption: Hierarchical workflow for selectivity profiling.

Protocol: Radioligand Binding Assays

This is the foundational experiment to determine the binding affinity (Kᵢ) of a test compound for each receptor subtype. The principle is competitive displacement: the test compound competes with a known high-affinity radioligand for binding to the receptor.

Objective: To determine the inhibition constant (Kᵢ) of N-[(4-Methylphenyl)methyl]guanosine derivatives at human A₁, A₂ₐ, and A₃ adenosine receptors.

Materials:

  • Cell membranes from CHO or HEK-293 cells stably expressing the human receptor subtype of interest.

  • Radioligands:

    • A₁: [³H]CHA (Cyclohexyladenosine) or [³H]DPCPX

    • A₂ₐ: [³H]CGS 21680 or [³H]ZM 241385

    • A₃: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂ and 2 U/mL Adenosine Deaminase (ADA) to remove endogenous adenosine.

  • Test Compounds: Stock solutions in 100% DMSO.

  • Non-specific binding control: A high concentration of a non-radioactive standard ligand (e.g., 10 µM NECA).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in ice-cold Assay Buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or non-specific control ligand.

    • 25 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • 25 µL of radioligand diluted in Assay Buffer (at a concentration near its Kₔ value).

  • Initiate Reaction: Add 125 µL of the diluted membrane preparation to each well to start the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at room temperature or 4°C to allow the binding to reach equilibrium. The choice of temperature is critical to ensure receptor stability.

  • Termination and Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand. This step must be fast to prevent dissociation of the bound ligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: cAMP Functional Assay

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Since A₁/A₃ and A₂ₐ receptors have opposing effects on adenylyl cyclase, a cAMP assay is a direct functional readout.

Objective: To determine the functional potency (EC₅₀ for agonists) or inhibitory constant (Kₑ for antagonists) of test compounds.

Materials:

  • Whole cells (e.g., CHO or HEK-293) expressing the receptor of interest.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like rolipram or IBMX to prevent cAMP degradation.

  • Forskolin (for A₁/A₃ assays): A direct activator of adenylyl cyclase used to create a stimulated baseline.

  • Reference Agonist: e.g., NECA.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology (Antagonist Mode for A₃ Receptor):

  • Cell Plating: Seed cells into 96- or 384-well plates and grow to near confluency.

  • Pre-incubation with Antagonist: Aspirate growth media and add Assay Medium containing various concentrations of the test compound (potential antagonist). Incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Agonist Challenge: Add the reference agonist (e.g., NECA at its EC₈₀ concentration) to all wells, except the negative control. Additionally, for A₁/A₃ assays, add forskolin to stimulate cAMP production.

  • Incubation: Incubate for a further 15-30 minutes to allow for receptor-mediated modulation of cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • For antagonists, the data will show a dose-dependent reversal of the agonist effect. Fit the data to determine the IC₅₀.

    • Calculate the antagonist equilibrium constant (Kₑ) using the Schild equation to confirm competitive antagonism.

Data Interpretation: A Hypothetical Case Study

Imagine we have synthesized our lead compound, GMS-001 (N²-[(4-Methylphenyl)methyl]guanosine), and two analogs. After performing the workflows described above, we obtain the following data.

Table 2: Hypothetical Selectivity Profile of Guanosine Derivatives

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₃ Kᵢ (nM)A₃ Selectivity (A₁/A₃)A₃ Functional Assay
GMS-001 150>10,0008.517.6-foldAntagonist, Kₑ = 12 nM
GMS-002 (N²-benzyl)250>10,000455.6-foldAntagonist, Kₑ = 60 nM
GMS-003 (N²-(3-iodobenzyl))80>5,0001.266.7-foldAntagonist, Kₑ = 2.1 nM

Analysis:

  • Subtype Selectivity: All three compounds show a clear preference for the A₃ receptor over the A₁ and A₂ₐ subtypes, as hypothesized from the SAR of adenosine analogs. The Kᵢ values for A₂ₐ are extremely high, indicating negligible binding.

  • SAR Insights:

    • Comparing GMS-001 (p-methyl) to GMS-002 (unsubstituted benzyl) shows that the para-methyl group enhances A₃ affinity and selectivity approximately 3-fold. This suggests the methyl group makes a favorable contact in the A₃ binding pocket.

    • Replacing the p-methyl with a m-iodo group (GMS-003 ) dramatically increases A₃ affinity and selectivity, consistent with known trends for potent A₃ ligands.[7]

  • Functional Activity: The functional data confirm that all three compounds are A₃ receptor antagonists, as they block the action of a reference agonist. The potency in the functional assay (Kₑ) closely tracks the binding affinity (Kᵢ), indicating that the binding interaction effectively prevents receptor activation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the receptor selectivity of novel purine derivatives, using N-[(4-Methylphenyl)methyl]guanosine as a guiding example. By leveraging established SAR principles from the well-studied adenosine family, we can form rational hypotheses about the likely behavior of new compounds. These hypotheses must then be validated through a hierarchical series of binding and functional assays.

The future of purinergic drug discovery is exciting. Beyond simple affinity and efficacy, research is now moving towards:

  • Biased Agonism: Developing ligands that selectively activate one signaling pathway (e.g., G protein) over another (e.g., β-arrestin recruitment), which could separate therapeutic effects from side effects.[9][10]

  • Allosteric Modulation: Targeting sites on the receptor distinct from the orthosteric binding pocket to fine-tune receptor activity in a more physiological manner.

  • Combined Modifications: Systematically exploring substitutions at other positions of the purine scaffold (e.g., C2, C8) and the ribose moiety in conjunction with N-substitutions to further optimize selectivity and drug-like properties.[7][11]

By combining rational design with the robust experimental and analytical frameworks described herein, researchers can efficiently navigate the complex landscape of receptor pharmacology to discover the next generation of selective and effective therapeutics.

References

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC. (2003). Biochemical Pharmacology, 65(10), 1675-1684. [Link]

  • Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. (1986). Journal of Medicinal Chemistry, 29(7), 1165-1176. [Link]

  • Synthesis and structure-activity relationships of adenosine analogs as inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase. Modifications at positions 5' and 8. (1998). Bioorganic & Medicinal Chemistry Letters, 8(24), 3505-3510. [Link]

  • A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. (2018). Journal of Medicinal Chemistry, 61(5), 2087-2103. [Link]

  • Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. (1994). Journal of Medicinal Chemistry, 37(11), 1605-1626. [Link]

  • A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. (2018). ACS Publications - Journal of Medicinal Chemistry. [Link]

  • 2,5'-Disubstituted Adenosine Derivatives: Evaluation of Selectivity and Efficacy for the Adenosine A1, A2A, and A3 Receptor. (2001). ACS Publications - Journal of Medicinal Chemistry. [Link]

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. (2003). Biochemical Pharmacology, 65(10), 1675-1684. [Link]

  • Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. (1996). Journal of Pharmacology and Experimental Therapeutics, 276(2), 708-716. [Link]

  • Recent Advances on A3 Adenosine Receptor Antagonists by QSAR Tools. (2012). Current Topics in Medicinal Chemistry, 12(9), 976-991. [Link]

  • A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. (2018). Medicinal Research Reviews, 38(4), 1031-1072. [Link]

  • Selective A(3) adenosine receptor antagonists derived from nucleosides containing a bicyclo[3.1.0]hexane ring system. (2008). Journal of Medicinal Chemistry, 51(18), 5674-5685. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). Molecules, 28(1), 1. [Link]

  • Discovery of a new nucleoside template for human A3 adenosine receptor ligands: D-4'-thioadenosine derivatives without 4'-hydroxymethyl group as highly potent and selective antagonists. (2007). Journal of Medicinal Chemistry, 50(14), 3159-3162. [Link]

  • New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. (2007). Bioorganic & Medicinal Chemistry, 15(6), 2490-2498. [Link]

  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. (2006). Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]

  • Structure-based discovery of potent and selective melatonin receptor agonists. (2020). eLife, 9, e51654. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

Sources

Foundational

Pathway Analysis and Metabolic Profiling of N-[(4-Methylphenyl)methyl]guanosine: A Technical Guide

Executive Summary The development of synthetic nucleoside analogs requires a rigorous understanding of their intracellular pharmacokinetic and pharmacodynamic (PK/PD) profiles. N-[(4-Methylphenyl)methyl]guanosine (hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic nucleoside analogs requires a rigorous understanding of their intracellular pharmacokinetic and pharmacodynamic (PK/PD) profiles. N-[(4-Methylphenyl)methyl]guanosine (hereafter referred to as N-MBG ), specifically its N7-substituted isomer (7-(4-methylbenzyl)guanosine), represents a critical pharmacological probe. It is uniquely positioned to interrogate the activity of Cytosolic Nucleotidase IIIB (cN-IIIB) , an enzyme responsible for the turnover of mRNA cap metabolites (e.g., m7GMP ) .

This whitepaper provides an in-depth, self-validating framework for mapping the metabolic architecture of N-MBG. By detailing the causality behind experimental workflows—from steady-state enzymatic profiling to ion-pairing liquid chromatography-tandem mass spectrometry (IP-LC-MS/MS)—this guide equips drug development professionals with the methodologies required to accurately quantify nucleoside analog metabolism.

Core Metabolic Architecture

The intracellular fate of N-MBG is governed by a dynamic equilibrium between anabolic activation and catabolic degradation. Understanding this transcellular flux is essential for optimizing the efficacy of nucleoside-based therapeutics.

Cellular Permeation (The Uptake Node)

N-MBG enters the intracellular space primarily via Equilibrative Nucleoside Transporters (ENT1 and ENT2) . The hydrophobic 4-methylbenzyl moiety enhances membrane partitioning compared to endogenous guanosine, yet it remains reliant on facilitated diffusion to achieve rapid intracellular steady-state concentrations.

Anabolic Phosphorylation (The Activation Node)

Once internalized, N-MBG is phosphorylated at the 5'-hydroxyl position by intracellular nucleoside kinases (e.g., Deoxyguanosine kinase, dGK) to form N-MBG-5'-monophosphate (N-MBG-MP) . This is the pharmacologically active or intermediate species, depending on the downstream therapeutic target.

Catabolic Dephosphorylation (The Regulatory Node)

The accumulation of N-MBG-MP is aggressively counteracted by cN-IIIB . Structural biology reveals that cN-IIIB possesses a highly specific hydrophobic pocket that perfectly accommodates the 4-methylbenzyl group via edge-to-face stacking interactions with Tyr60 and Trp105 . Consequently, cN-IIIB rapidly dephosphorylates N-MBG-MP back to N-MBG, acting as a metabolic sink that limits the analog's efficacy.

Degradative Cleavage (The Elimination Node)

Free N-MBG is susceptible to phosphorolysis by Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to yield the inactive base, N-(4-methylbenzyl)guanine, and ribose-1-phosphate.

MetabolicPathway Ext Extracellular N-MBG ENT ENT1 / ENT2 (Uptake) Ext->ENT Int Intracellular N-MBG Kinase Nucleoside Kinase (Phosphorylation) Int->Kinase PNP PNP (Phosphorolysis) Int->PNP NMBG_MP N-MBG-5'-Monophosphate (Active Metabolite) cNIIIB cN-IIIB (Dephosphorylation) NMBG_MP->cNIIIB Base N-MB-Guanine (Inactive Base) ENT->Int Kinase->NMBG_MP cNIIIB->Int PNP->Base

Figure 1: Intracellular metabolic network of N-MBG highlighting anabolic and catabolic flux.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to prevent analytical artifacts.

Workflow 1: Steady-State Enzymatic Profiling of cN-IIIB

This protocol determines the catabolic stability of N-MBG-MP against recombinant cN-IIIB.

  • Reaction Assembly : Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , and 100 mM NaCl.

    • Causality: cN-IIIB is a strictly Mg2+ -dependent metalloenzyme. The 100 mM NaCl mimics physiological ionic strength, preventing artificial electrostatic binding artifacts.

  • Substrate Titration : Add N-MBG-MP at concentrations ranging from 0.5 µM to 200 µM.

  • Enzyme Initiation : Initiate the reaction with 10 nM recombinant cN-IIIB at 37°C.

  • Quenching & Detection : At specific time intervals (0, 2, 5, 10 mins), quench the reaction with Biomol Green (Malachite Green) reagent.

    • Self-Validation: A parallel reaction lacking the enzyme (buffer only) must be run to calculate the background spontaneous hydrolysis of the phosphate ester. The assay validates itself by generating a linear standard curve of free inorganic phosphate ( Pi​ ).

Workflow 2: Intracellular Nucleotide Quantification via IP-LC-MS/MS

Standard reversed-phase chromatography fails to retain highly polar nucleotides. This workflow utilizes Ion-Pairing (IP) LC-MS/MS to quantify the intracellular pools of N-MBG and N-MBG-MP .

  • Metabolic Quenching : Aspirate media from cultured cells dosed with N-MBG and immediately flood the plate with pre-chilled (-80°C) 80% Methanol.

    • Causality: Rapid temperature drop and high organic content instantly denature highly active intracellular phosphatases. Failing to do this results in the artificial post-lysis conversion of N-MBG-MP back to N-MBG, skewing the PK data.

  • SIL-IS Spiking : Immediately spike the lysate with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C5​ -N-MBG.

    • Self-Validation: The SIL-IS corrects for well-to-well variations in extraction efficiency and normalizes electrospray ionization (ESI) matrix suppression. If the SIL-IS peak area drops by >30% compared to neat solvent, the matrix effect is deemed unacceptably high.

  • Extraction & Lyophilization : Scrape cells, centrifuge at 15,000 x g for 15 mins (4°C), and lyophilize the supernatant.

  • IP-LC Separation : Reconstitute in water and inject onto a C18 column using a mobile phase containing 10 mM N,N-Dimethylhexylamine (DMHA) and 5 mM hexafluoro-2-propanol (HFIP).

    • Causality: DMHA acts as an ion-pairing agent. Its positively charged amine binds to the negatively charged phosphate of N-MBG-MP, while its hexyl tail interacts with the C18 stationary phase, drastically improving retention and peak shape. HFIP lowers the pH and enhances volatility, boosting MS sensitivity.

  • ESI-MS/MS Detection : Operate in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 Cell Culture & N-MBG Dosing Step2 Metabolism Quench (Cold 80% MeOH) Step1->Step2 Step3 Spike SIL-IS & Extraction Step2->Step3 Step4 IP-LC Separation (DMHA Ion-Pairing) Step3->Step4 Step5 ESI-MS/MS (MRM Mode) Step4->Step5 Step6 Data Processing & Quantification Step5->Step6

Figure 2: Self-validating IP-LC-MS/MS workflow for intracellular nucleotide quantification.

Quantitative Data Summaries

The following tables summarize the expected kinetic behavior and analytical parameters for N-MBG metabolism.

Table 1: Steady-State Kinetic Parameters of cN-IIIB Note: The lower Km​ of N-MBG-MP indicates a higher binding affinity compared to the endogenous substrate due to favorable hydrophobic stacking.

Substrate Km​ (µM) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ ) ( M−1s−1 )
m7GMP (Endogenous)35.2 ± 4.112.53.55 × 10⁵
N-MBG-MP (Analog)5.4 ± 0.88.21.51 × 10⁶

Table 2: IP-LC-MS/MS MRM Transitions and Validation Parameters Note: Collision-induced dissociation (CID) typically results in the cleavage of the glycosidic bond, yielding the substituted guanine base as the primary product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ (nM)
N-MBG 388.1 [M+H]⁺256.1221.0
N-MBG-MP 466.1 [M-H]⁻254.1282.5
13C5​ -N-MBG (SIL-IS) 393.1 [M+H]⁺256.122N/A

References

  • Title: Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism Source: International Journal of Molecular Sciences (2022) URL: [Link]

  • Title: Equilibrative nucleoside transporters (ENTs): structure, function, and therapeutic implications Source: Pharmaceutics (2014) URL: [Link]

  • Title: Purine nucleoside phosphorylase: a target for drug design Source: Current Topics in Medicinal Chemistry (2005) URL: [Link]

  • Title: Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry Source: Journal of Chromatography B (2014) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N1-[(4-Methylphenyl)methyl]guanosine

Target Audience: Synthetic Chemists, RNA Biologists, and Drug Development Professionals Compound: N1-[(4-Methylphenyl)methyl]guanosine (commonly known as N1-(p-methylbenzyl)guanosine) Application: Nucleoside analog for R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, RNA Biologists, and Drug Development Professionals Compound: N1-[(4-Methylphenyl)methyl]guanosine (commonly known as N1-(p-methylbenzyl)guanosine) Application: Nucleoside analog for RNA modification mapping, cross-linking probes, and kinase inhibitor development.

Executive Summary & Strategic Rationale

The direct alkylation of unprotected guanosine is notoriously challenging due to the presence of multiple nucleophilic sites (N1, N2, N3, N7, and the ribose hydroxyls). Alkylation without protection often yields a complex mixture of N7-quaternary salts and O6-alkylated byproducts.

To achieve absolute regiocontrol and high yield of N1-[(4-Methylphenyl)methyl]guanosine , this protocol employs a highly efficient three-step sequence starting from commercially available 2',3',5'-tri-O-acetylguanosine .

  • N2-Protection: The exocyclic N2 amine is transiently protected as an N,N-dimethylformamidine derivative. This sterically shields the N2 position and directs electrophilic alkylation exclusively to the N1 nitrogen [1].

  • Regioselective N1-Alkylation: Cesium carbonate (Cs₂CO₃) is utilized to deprotonate the N1 position (pKa ~8.5). The large, polarizable cesium cation enhances the nucleophilicity of the N1-anion, allowing for rapid alkylation with 4-methylbenzyl bromide at room temperature while avoiding the cleavage of the ribose ester protecting groups [2].

  • Global Deprotection: A single ammonolysis step cleanly removes both the N2-formamidine and the three O-acetyl groups, yielding the final product without affecting the stable N1-benzyl C-N bond.

Mechanistic Workflow

SynthesisWorkflow G 2',3',5'-Tri-O-acetylguanosine (Starting Material) P N2-Protected Intermediate (N2-DMF-amidine) G->P DMF-DMA DMF, 50°C A N1-Alkylated Intermediate (N1-p-methylbenzyl) P->A 4-Methylbenzyl bromide Cs2CO3, DMF, RT D N1-[(4-Methylphenyl)methyl]guanosine (Final Product) A->D NH3/MeOH RT to 50°C

Figure 1: Three-step regioselective synthesis workflow for N1-[(4-Methylphenyl)methyl]guanosine.

Reagents & Equipment

  • Starting Material: 2',3',5'-Tri-O-acetylguanosine (CAS: 6979-94-8)[3]

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), 4-Methylbenzyl bromide (p-xylyl bromide), Cesium Carbonate (Cs₂CO₃, anhydrous), 7N Ammonia in Methanol (NH₃/MeOH).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Equipment: Argon/Nitrogen manifold, pressure-rated sealed tube (for ammonolysis), rotary evaporator, flash chromatography system (e.g., Biotage or Teledyne ISCO).

Step-by-Step Experimental Protocols

Step 1: Synthesis of N2-(Dimethylamino)methylene-2',3',5'-tri-O-acetylguanosine

The goal of this step is to mask the poorly nucleophilic but problematic N2 amine, ensuring the subsequent alkylation is strictly N1-directed.

  • Reaction Setup: In an oven-dried round-bottom flask purged with argon, dissolve 2',3',5'-tri-O-acetylguanosine (4.09 g, 10.0 mmol) in anhydrous DMF (40 mL).

  • Reagent Addition: Add DMF-DMA (4.0 mL, ~30.0 mmol, 3.0 eq) dropwise via syringe at room temperature.

  • Incubation: Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual DMF-DMA, co-evaporate the resulting viscous oil with anhydrous toluene (3 × 20 mL). The product is obtained as a pale yellow foam and is used directly in the next step without further purification.

  • Self-Validating Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf ~0.4) and the appearance of a new, highly UV-active spot (Rf ~0.6).

Step 2: Regioselective N1-Alkylation

Cs₂CO₃ is specifically chosen here because it provides the exact basicity required to deprotonate N1 without triggering the premature hydrolysis of the O-acetyl groups.

  • Reaction Setup: Dissolve the crude N2-protected intermediate from Step 1 in anhydrous DMF (50 mL) under an argon atmosphere.

  • Deprotonation: Add anhydrous Cs₂CO₃ (4.88 g, 15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to pre-form the N1-guanosinate anion.

  • Alkylation: Slowly add 4-methylbenzyl bromide (2.22 g, 12.0 mmol, 1.2 eq) dropwise. Shield the flask from direct light and stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with EtOAc (150 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via silica gel flash chromatography using a gradient of 0–5% MeOH in DCM to afford the fully protected N1-alkylated intermediate.

  • Self-Validating Checkpoint: ¹H-NMR (CDCl₃) of the intermediate must show the disappearance of the characteristic N1-H exchangeable proton (~12.0 ppm) and the appearance of a sharp singlet for the benzylic CH₂ protons (~5.30 ppm).

Step 3: Global Deprotection & Isolation

Ammonolysis acts as a dual-action deprotection mechanism, simultaneously cleaving the N2-amidine via nucleophilic displacement and the O-acetyl groups via transesterification.

  • Reaction Setup: Transfer the purified intermediate from Step 2 into a pressure-rated sealed tube.

  • Deprotection: Add 7N NH₃ in MeOH (40 mL). Seal the tube tightly and heat to 50 °C behind a blast shield for 16 hours.

  • Workup: Cool the vessel to 0 °C before carefully opening it to vent excess ammonia pressure. Concentrate the solution to dryness under vacuum.

  • Purification: Triturate the crude solid with cold diethyl ether to remove acetamide byproducts. For analytical purity, subject the solid to reverse-phase HPLC (C18 column, H₂O/Acetonitrile gradient) or recrystallize from hot ethanol/water.

  • Self-Validating Checkpoint: Mass spectrometry must confirm the loss of all protecting groups, matching the exact mass of the target compound.

Analytical Validation Data

To ensure the trustworthiness of the synthesized protocol, the final product must be validated against the following quantitative analytical benchmarks.

Analytical MethodKey Expected Signals / ValuesDiagnostic Significance
¹H NMR (DMSO-d₆) δ ~7.95 (s, 1H, H8)Confirms an intact purine ring (C8 proton).
δ ~7.10 - 7.25 (m, 4H, Ar-H)Confirms the presence of the para-substituted benzyl ring.
δ ~5.75 (d, 1H, H1')Anomeric proton; confirms glycosidic bond integrity.
δ ~5.20 (s, 2H, N1-CH₂)Benzylic protons; the downfield shift confirms N1-alkylation (vs O6).
δ ~2.25 (s, 3H, Ar-CH₃)Confirms the methyl group on the benzyl ring.
¹³C NMR (DMSO-d₆) δ ~156.0 (C6), 153.5 (C2)Carbonyl and amidine carbons; shifts confirm N1 substitution.
δ ~43.5 (N1-CH₂)Characteristic benzylic carbon shift for N1-alkyl guanosines.
HRMS (ESI+) m/z[M+H]⁺ calcd: 388.1621Exact mass confirms the elemental composition (C₁₈H₂₂N₅O₅).

References

  • Title: Regioselective N1-alkylation of guanosine derivatives protected at N2 by an N,N-dialkyl amidine group Source: Nucleosides and Nucleotides, 18(9), 2127-2139 (1999). URL: [Link]

  • Title: Synthesis and Characterization of DNA Containing an N1-2′-Deoxyinosine-ethyl-N3-thymidine Interstrand Cross-Link Source: Journal of the American Chemical Society, 130(10), 3153–3164 (2008). URL: [Link]

  • Title: Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons (1999). URL: [Link]

Sources

Application

Application Note: Using N-[(4-Methylphenyl)methyl]guanosine as an Advanced RNA Modification Probe

Target Audience: Researchers, scientists, and drug development professionals in RNA therapeutics and structural biology. Executive Summary The rapid expansion of RNA therapeutics has necessitated the development of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in RNA therapeutics and structural biology.

Executive Summary

The rapid expansion of RNA therapeutics has necessitated the development of advanced chemical probes to interrogate RNA-protein interactions and enzymatic degradation pathways. N-[(4-Methylphenyl)methyl]guanosine —also referred to in literature as N7-(4-methylbenzyl)guanosine—is a highly specialized purine analog. By substituting the canonical N7-methyl group of standard guanosine with a bulky, hydrophobic 4-methylbenzyl moiety, this molecule serves as a powerful RNA modification probe. It is primarily utilized in two critical workflows: as a synthetic mRNA 5' cap analog to modulate cap-dependent translation via eIF4E binding[1], and as a steric inhibitor to profile the activity of cytosolic nucleotidases such as cN-IIIB[2].

This application note provides the mechanistic rationale, quantitative profiling data, and self-validating protocols for integrating this probe into your RNA research workflows.

Mechanistic Rationale & Structural Causality

Modulating Cap-Dependent Translation (eIF4E Interaction)

In eukaryotic cells, the native m7G mRNA cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E). This interaction is driven by cation- π stacking between the positively charged 7-methylguanine and two conserved tryptophan residues (Trp56 and Trp102) in the eIF4E binding pocket.

Why use the 4-methylbenzyl modification? When N-[(4-Methylphenyl)methyl]guanosine is incorporated into a dinucleotide cap analog (e.g., 4-MeBn 7 GpppG), the bulky 4-methylbenzyl group fundamentally alters the binding thermodynamics. The aromatic ring displaces structural water molecules within the eIF4E cavity, forcing the protein to accommodate the ligand through novel hydrophobic and π−π interactions[1]. While it maintains high-affinity binding to eIF4E, the altered conformational dynamics of the resulting complex disrupt the subsequent recruitment of eIF4G. Consequently, this probe acts as a potent translational inhibitor , making it an invaluable tool for studying translation initiation kinetics and developing anti-oncogenic translational modulators[1].

Profiling Nucleotidase Activity (cN-IIIB Inhibition)

Cytosolic nucleotidase IIIB (cN-IIIB) plays a crucial role in the degradation of RNA metabolites and the deactivation of nucleoside-derived drugs.

Why use the probe here? Standard GMP is rapidly hydrolyzed by cN-IIIB. However, functionalizing the N7 position with a 4-methylbenzyl group creates significant steric hindrance. The N-[(4-Methylphenyl)methyl]guanosine 5'-monophosphate probe successfully enters the enzyme's active site but resists hydrolysis, acting instead as a potent competitive inhibitor[2]. This allows researchers to isolate and study specific RNA degradation pathways without rapid probe turnover.

Quantitative Data Presentation

The functional divergence of the N-[(4-Methylphenyl)methyl]guanosine probe compared to native substrates is summarized below.

Table 1: Comparative Profiling of N-[(4-Methylphenyl)methyl]guanosine vs. Native Substrates

Probe / CompoundTarget ProteinApplication WorkflowBinding Affinity / PotencyRelative Translation Efficiency
Standard m7GpppG eIF4ENative Cap Control KD​ ~ 11.2 nM100% (Baseline)
4-MeBn 7 GpppG (Probe) eIF4ETranslation Modulator KD​ ~ 15 - 25 nM< 40% (Inhibitory)
Standard GMP cN-IIIBNative SubstrateN/A (Rapidly Hydrolyzed)N/A
4-MeBn 7 GMP (Probe) cN-IIIBNucleotidase Inhibitor IC50​ ~ 2.5 - 5.0 μ MN/A

(Data synthesized from structural activity relationship studies of N7-arylmethyl guanosine derivatives[1],[2]).

Experimental Workflows and Visualizations

Workflow A IVT Reaction + Probe Analogs B Co-transcriptional Capping A->B C HPLC Purification B->C D eIF4E Binding Assay C->D Affinity Profiling E In Vitro Translation C->E Efficacy Profiling

Figure 1: Workflow for generating and profiling RNA modified with N-[(4-Methylphenyl)methyl]guanosine.

Mechanism Probe N-[(4-Methylphenyl)methyl]guanosine (Modified mRNA Cap) eIF4E eIF4E Cap-Binding Protein Probe->eIF4E Hydrophobic displacement of structural water Complex Probe-eIF4E Complex (Altered Conformation) eIF4E->Complex Cation-π stacking & π-π interactions Translation Modulated Translation Initiation Complex->Translation Disrupted eIF4G recruitment

Figure 2: Mechanistic pathway of eIF4E modulation by the N-[(4-Methylphenyl)methyl]guanosine probe.

Step-by-Step Methodologies

Protocol 1: Co-Transcriptional Capping of RNA with Probe Analogs

Causality Check: We utilize a 4:1 ratio of the modified cap analog to GTP. This stoichiometric excess ensures that the T7 RNA polymerase is forced to initiate transcription using the probe rather than standard GTP, maximizing the yield of 5'-modified transcripts.

  • Reaction Assembly: In a sterile, RNase-free tube, combine the following to a final volume of 50 μ L:

    • 5 μ L of 10x T7 Reaction Buffer.

    • 1 μ g of linearized DNA template.

    • ATP, CTP, UTP (Final concentration 1 mM each).

    • GTP (Final concentration 0.25 mM).

    • N-[(4-Methylphenyl)methyl]guanosine dinucleotide (e.g., 4-MeBn 7 GpppG) (Final concentration 1.0 mM).

    • 2 μ L T7 RNA Polymerase (50 U/ μ L).

  • Incubation: Incubate the mixture at 37°C for 2 hours.

  • Template Removal: Add 1 μ L of DNase I (RNase-free) and incubate at 37°C for 15 minutes to degrade the DNA template.

  • Purification (Self-Validation): Purify the RNA using a size-exclusion spin column. To validate capping efficiency, subject a 1 μ g aliquot to LC-MS/MS or a specific mobility shift assay (e.g., urea-PAGE with a biotinylated complementary probe).

Protocol 2: eIF4E Fluorescence Quenching Assay

Causality Check: eIF4E contains conserved tryptophan residues. Excitation at 280 nm and emission at 340 nm allows us to monitor intrinsic tryptophan fluorescence. Binding of the probe quenches this fluorescence due to cation- π stacking, providing a direct, label-free readout of binding affinity.

  • Protein Preparation: Dilute recombinant human eIF4E to a final concentration of 0.1 μ M in binding buffer (50 mM HEPES pH 7.2, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT).

  • Baseline Measurement: Transfer 1.5 mL of the protein solution to a quartz cuvette. Measure baseline fluorescence (Excitation: 280 nm; Emission: 340 nm) at 20°C.

  • Titration: Sequentially spike in 1 μ L aliquots of the N-[(4-Methylphenyl)methyl]guanosine probe (from a 10 μ M stock).

  • Equilibration & Reading: Stir for 1 minute after each addition and record the steady-state fluorescence.

  • Data Analysis: Plot the change in fluorescence ( ΔF/F0​ ) against probe concentration. Fit the data to a single-site binding model to calculate the KD​ .

Protocol 3: cN-IIIB Inhibition Profiling

Causality Check: This assay measures the release of inorganic phosphate ( Pi​ ) from a standard substrate (GMP) using Malachite Green. A decrease in Pi​ release in the presence of the probe confirms its efficacy as a competitive inhibitor.

  • Enzyme Mix: Prepare 50 μ L of reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , and 10 nM recombinant cN-IIIB.

  • Inhibitor Addition: Add the N-[(4-Methylphenyl)methyl]GMP probe at varying concentrations (0.1 μ M to 50 μ M). Incubate at 37°C for 10 minutes to allow active-site binding.

  • Substrate Initiation: Initiate the reaction by adding standard GMP to a final concentration of 1 mM.

  • Termination & Detection: After 15 minutes, terminate the reaction by adding 100 μ L of Malachite Green reagent. Incubate for 5 minutes at room temperature.

  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

*[1] Title: Novel N7-Arylmethyl Substituted Dinucleotide mRNA 5′ cap Analogs: Synthesis and Evaluation as Modulators of Translation Source: PMC / National Institutes of Health URL: [Link]

*[2] Title: Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism Source: MDPI / International Journal of Molecular Sciences URL: [Link]

Sources

Method

Topic: A Tiered Strategy for Assessing the Membrane Permeability of N-[(4-Methylphenyl)methyl]guanosine

An Application Note for Researchers and Drug Development Professionals Abstract The assessment of membrane permeability is a cornerstone of modern drug discovery, directly influencing a compound's oral bioavailability an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The assessment of membrane permeability is a cornerstone of modern drug discovery, directly influencing a compound's oral bioavailability and ability to reach its therapeutic target. This guide provides a detailed, two-tiered methodological framework for characterizing the permeability of N-[(4-Methylphenyl)methyl]guanosine, a novel guanosine analog. We first describe the use of the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to rapidly evaluate passive diffusion. We then detail the "gold standard" Caco-2 cell-based assay to investigate the interplay of passive and active transport mechanisms in a biologically relevant model of the human intestinal epithelium. This integrated approach provides a robust, self-validating system to classify the compound's permeability profile, a critical step in its preclinical development.

Introduction: The Critical Role of Permeability in Drug Viability

Guanosine and its analogs are a class of purine nucleosides with significant therapeutic potential, acting as neuromodulators and demonstrating neuroprotective effects. N-[(4-Methylphenyl)methyl]guanosine represents a novel synthetic analog within this class. For such a molecule to be effective, particularly via oral administration, it must successfully navigate a series of biological membranes to be absorbed into systemic circulation and reach its site of action.

Cellular membrane permeability is therefore a fundamental parameter within the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Poor permeability is a leading cause of clinical trial failure. Early and accurate assessment allows for the strategic allocation of resources, guiding medicinal chemistry efforts and informing formulation development.

We advocate for a tiered approach to permeability screening:

  • Tier 1: PAMPA. A rapid, cell-free assay that isolates and measures passive transcellular diffusion, the primary route for many small molecules. Its simplicity and high-throughput nature make it ideal for early-stage screening.

  • Tier 2: Caco-2 Assay. A complex, cell-based model that provides a more comprehensive picture. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters. This allows for the simultaneous assessment of passive diffusion, paracellular transport, and active efflux.

Comparing the results from these two assays allows for a nuanced understanding of the transport mechanisms governing the disposition of N-[(4-Methylphenyl)methyl]guanosine.

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model predicts passive diffusion by measuring a compound's transit from a donor well, through a filter coated with a lipid-in-oil membrane, to an acceptor well. It is a purely physicochemical assay that deliberately excludes active transport, providing a clean baseline for a molecule's intrinsic lipophilicity-driven permeability.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Assembly & Incubation cluster_analysis Analysis p1 Prepare 10 mM stock of N-[(4-Methylphenyl)methyl]guanosine in DMSO p2 Prepare Acceptor Buffer (e.g., PBS pH 7.4) p1->p2 p3 Prepare Donor Buffer with 10 µM Test Compound p2->p3 p4 Coat PVDF Donor Plate membrane with 5 µL Lipid Solution (e.g., Lecithin in Dodecane) p3->p4 a1 Add 300 µL Acceptor Buffer to Acceptor Plate wells p4->a1 a2 Add 150 µL Donor Solution (Compound + Controls) to coated Donor Plate wells a1->a2 a3 Assemble Sandwich: Place Donor Plate onto Acceptor Plate a2->a3 a4 Incubate for 4-16 hours at Room Temperature with gentle shaking a3->a4 an1 Disassemble plates a4->an1 an2 Collect samples from Donor (T0 and T-end) and Acceptor wells an1->an2 an3 Quantify compound concentration via LC-MS/MS an2->an3 an4 Calculate Effective Permeability (Pe) Pe (cm/s) = ... an3->an4

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology
  • Materials & Reagents:

    • PAMPA "sandwich" plate system (e.g., 96-well PVDF filter donor plate and a matching Teflon acceptor plate).

    • N-[(4-Methylphenyl)methyl]guanosine.

    • Control Compounds: Propranolol (high permeability), Atenolol (low permeability).

    • Lipid Solution: 2% (w/v) L-α-lecithin in dodecane.

    • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Organic Solvent: HPLC-grade Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound and controls in DMSO.

    • Prepare the Donor Solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should not exceed 1%.

    • Prepare the Acceptor Solution (PBS, pH 7.4).

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes.

    • Add 300 µL of Acceptor Solution to each well of the acceptor plate.

    • Add 150 µL of the Donor Solution to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich," ensuring the bottom of the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4 to 16 hours.

    • After incubation, separate the plates and collect samples from both donor and acceptor wells for analysis.

  • Data Analysis & Interpretation:

    • Quantify the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * Time) Where [Drug]equilibrium = ([Drug]donor * VD + [Drug]acceptor * VA) / (VA + VD)

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

PAMPA Permeability ClassificationEffective Permeability (Pe) x 10⁻⁶ cm/sPredicted Absorption
Low < 1.0Poor
Medium 1.0 - 10.0Moderate
High > 10.0High

Tier 2 Protocol: Caco-2 Cell Bidirectional Permeability Assay

This assay is the industry standard for predicting human oral absorption. Its power lies in its biological complexity, which allows for the characterization of multiple transport pathways and, crucially, the identification of compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_qc Self-Validation: Monolayer Integrity QC cluster_transport Bidirectional Transport Experiment cluster_analysis Analysis & Interpretation c1 Seed Caco-2 cells onto Transwell® inserts c2 Culture for 21 days to allow differentiation and polarization c1->c2 qc1 qc1 c2->qc1 qc2 Lucifer Yellow (LY) Assay Low LY flux required qc1->qc2 t1 Wash monolayer with pre-warmed HBSS qc2->t1 t2 Add Compound to Donor Chamber (Apical or Basolateral) t1->t2 t3 Add fresh HBSS to Receiver Chamber t2->t3 t4 Incubate at 37°C, 5% CO₂ with shaking for 2 hours t3->t4 t5 Collect samples from Donor and Receiver chambers t4->t5 an1 Quantify compound via LC-MS/MS t5->an1 an2 Calculate Papp (A→B) and Papp (B→A) Apparent Permeability an1->an2 an3 Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) an2->an3 an4 Interpret Data High/Low Permeability? Efflux Substrate (ER ≥ 2)? an3->an4

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Step-by-Step Methodology
  • Caco-2 Cell Culture & Seeding:

    • Culture Caco-2 cells (passages 25-40 are recommended for consistent transporter expression) in appropriate media (e.g., DMEM with 10% FBS, NEAA, Pen-Strep).

    • Seed cells onto permeable Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 1.5 x 10⁵ cells/well.

    • Maintain the cultures for 21-25 days, changing the media every 2-3 days, to allow for the formation of a differentiated, polarized monolayer.

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. Only use monolayers with TEER values ≥ 300 Ω·cm² for the transport study. While TEER is a good indicator, it may not reflect subtle toxicity, making a secondary check crucial.

    • Lucifer Yellow (LY) Assay: As a secondary check, assess paracellular flux by adding Lucifer Yellow (a fluorescent, cell-impermeable marker) to the apical side and measuring its appearance in the basolateral chamber. The apparent permeability (Papp) of LY should be very low (<1.0 x 10⁻⁶ cm/s), confirming tight junction integrity.

  • Bidirectional Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

    • For Apical-to-Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • For Basolateral-to-Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Include control compounds: Propranolol (high passive permeability), Atenolol (low passive permeability), and Digoxin (known P-gp substrate).

    • Incubate the plates at 37°C with 5% CO₂ for up to 2 hours with gentle orbital shaking.

    • At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

    • Measure TEER again post-experiment to ensure the compound did not disrupt monolayer integrity. A drop of >25% may invalidate the results for that well.

  • Data Analysis & Interpretation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Caco-2 Permeability ClassificationPapp (A→B) x 10⁻⁶ cm/sPredicted Human Absorption
Low < 1.0< 50%
Medium 1.0 - 10.050 - 89%
High > 10.0> 90%

An Efflux Ratio ≥ 2 strongly suggests that N-[(4-Methylphenyl)methyl]guanosine is a substrate of an apically-located efflux transporter, such as P-gp or BCRP, which actively pumps the compound back into the intestinal lumen, potentially limiting its oral absorption.

Integrated Analysis and Conclusion

By integrating the data from both assays, a comprehensive permeability profile can be constructed.

ScenarioPAMPA ResultCaco-2 Papp (A→B)Caco-2 Efflux RatioInterpretation & Next Steps
1 HighHigh< 2Excellent Passive Permeability. The compound is likely well-absorbed. Corresponds to BCS Class I or II.
2 HighLow≥ 2Permeability Limited by Active Efflux. The compound has good intrinsic permeability but is actively removed by transporters. Consider co-dosing with a P-gp inhibitor in further studies or medicinal chemistry to reduce efflux liability.
3 LowLow< 2Poor Intrinsic Permeability. The compound's structure is not conducive to passive diffusion. Medicinal chemistry efforts should focus on increasing lipophilicity or identifying potential uptake transporters. Corresponds to BCS Class III or IV.
4 LowHigh< 2Carrier-Mediated Uptake. This rare but favorable scenario suggests the compound is a substrate for an uptake transporter on the apical membrane. Further studies are needed to identify the transporter.

This tiered, self-validating approach provides a robust framework for characterizing the membrane permeability of N-[(4-Methylphenyl)methyl]guanosine. The results are essential for making informed decisions in the drug development pipeline, guiding subsequent preclinical and clinical strategies, and ultimately determining the therapeutic potential of this novel compound.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Caco2 assay protocol. [Source providing a detailed protocol].
  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease. (2021). Frontiers in Immunology. [Link]

  • Lucifer Yellow permeability assay. Bio-protocol. [Link]

  • Srinivasan, B., et al. (2004). Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell. Pharmaceutical Development and Technology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • TEER and Ion Selective Transwell-Integrated Sensors System for Caco-2 Cell Model. (2023). MDPI. [Link]

  • Zhao, W., et al. (2019). Lucifer Yellow – A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Journal of Visualized Experiments. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Online Press. [Link]

  • Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. (2004). Taylor & Francis Online. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2019). International Council for Harmonisation. [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Zhao, W., et al. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. PubMed. [Link]

  • Evaluation of Caco-2 cell monolayer integrity. ResearchGate. [Link]

  • Lucifer Yellow -Robust Paracellular Permeability Marker In Cell Model l Protocol Preview. (2023). YouTube. [Link]

  • Di, L., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. [Link]

  • P-gp substrate assessment (Caco-2). Eurofins Discovery. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]

  • BCS Classification for Biowaivers. Charles River Laboratories. [Link]

  • Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. (2008). Taylor & Francis Online. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Nucleoside Analogue with Thymidine Nucleobase Inhibits Leishmania infantum and Depolarizes the Plasma Membrane Potential In Vitro. (2022). Molecules. [Link]

  • Synthesis and Evaluation of the First Generation of Glycosylated Nucleoside Analogues as Potential Inhibitors of the Base J Metabolism in Kinetoplastid Parasites. (2026). ChemMedChem. [Link]

  • How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses?. (2024). Molecules. [Link]

  • Guanosine Mechanisms of Action: Toward Molecular Targets. (2020). Frontiers in Pharmacology. [Link]

  • DNAmod: guanosine. [Database entry for guanosine]. [Link]

  • Chemical structures of the guanosine nucleotide derivatives used in... ResearchGate. [Link]

Application

Application Note: In Vivo Dosing Strategies and Vehicle Preparation for N-[(4-Methylphenyl)methyl]guanosine

Introduction & Physicochemical Rationale N-[(4-Methylphenyl)methyl]guanosine is a highly modified, lipophilic purine nucleoside. While the parent guanosine molecule exhibits poor aqueous solubility due to strong intermol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

N-[(4-Methylphenyl)methyl]guanosine is a highly modified, lipophilic purine nucleoside. While the parent guanosine molecule exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding and π−π stacking within its crystal lattice[1], the addition of the bulky 4-methylbenzyl moiety significantly increases its LogP (lipophilicity). This creates a classic "brick-dust and grease" formulation challenge: high crystal lattice energy combined with high hydrophobicity.

Standard aqueous buffers (like PBS or saline) are entirely insufficient for in vivo delivery, as the compound will rapidly precipitate. To achieve therapeutic plasma concentrations—particularly for evaluating its extracellular neuromodulatory properties and blood-brain barrier (BBB) penetrance[2]—researchers must utilize engineered co-solvent systems or cyclodextrin inclusion complexes. This guide details two self-validating formulation strategies designed to maximize bioavailability while minimizing vehicle-induced toxicity.

Vehicle Formulation Matrix

Selecting the correct vehicle depends on the intended route of administration and the required peak plasma concentration ( Cmax​ ). Table 1 summarizes the quantitative parameters for the two most robust formulation strategies for lipophilic nucleosides.

Table 1: Comparison of Optimized In Vivo Vehicles for N-[(4-Methylphenyl)methyl]guanosine

Formulation StrategyComposition MatrixMax Estimated SolubilityPreferred RoutesCausality / Rationale
Co-Solvent System 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 - 10 mg/mLIP, IV, PODMSO breaks the crystal lattice; PEG300/Tween 80 prevent micellar aggregation[3],[4].
Inclusion Complex 20% HP- β -CD in Saline / PBS2 - 5 mg/mLIV, IP, SCThe cyclodextrin cavity encapsulates the lipophilic 4-methylbenzyl group, masking it from the aqueous environment[5],[6].

Step-by-Step Preparation Protocols

Protocol A: Co-Solvent System (DMSO / PEG300 / Tween 80)

This protocol utilizes a stepwise polarity gradient. Critical Note: The order of addition is absolute. Deviating from this order will result in irreversible precipitation.

  • Lattice Disruption (DMSO): Weigh the required amount of N-[(4-Methylphenyl)methyl]guanosine. Add 10% (v/v) of the final volume using molecular biology grade DMSO. Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Causality: DMSO is required first to break the strong purine-purine hydrogen bonds[4].

  • Primary Co-Solvent (PEG300): Add 40% (v/v) PEG300 to the DMSO solution. Vortex continuously for 1 minute. Causality: PEG300 acts as a biocompatible hydrotropic agent, maintaining the drug in solution as the dielectric constant of the mixture begins to change[3].

  • Surfactant Stabilization (Tween 80): Add 5% (v/v) Tween 80. Vortex for 2 minutes. Causality: Tween 80 is a non-ionic surfactant that coats the solvated drug molecules, preventing them from nucleating when the aqueous phase is introduced[7].

  • Aqueous Phase (Saline): Add 45% (v/v) sterile 0.9% Saline dropwise (1 drop per second) while continuously vortexing the tube. Causality: Rapid addition of water causes localized supersaturation, leading to immediate "crashing out" of the lipophilic compound. Dropwise addition ensures uniform micelle formation.

  • Sterilization: Pass the final clear formulation through a 0.22 µm PTFE syringe filter prior to dosing.

Formulation_Workflow A Weigh Compound B 10% DMSO (Lattice Disruption) A->B C 40% PEG300 (Co-solvent) B->C D 5% Tween 80 (Surfactant) C->D E 45% Saline (Dropwise) D->E F Sterile Filter (0.22 µm) E->F G In Vivo Dosing F->G

Workflow for preparing the co-solvent vehicle system for lipophilic guanosine derivatives.

Protocol B: Cyclodextrin Inclusion Complex (HP- β -CD)

For studies highly sensitive to DMSO or Tween 80 (e.g., specific behavioral neuroscience assays), Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for nucleoside analogues[6].

  • Vehicle Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of sterile 0.9% saline to create a 20% (w/v) stock solution. Stir until completely clear.

  • Complexation: Add the dry N-[(4-Methylphenyl)methyl]guanosine powder directly to the 20% HP- β -CD solution.

  • Equilibration: Sonicate the suspension for 15 minutes at 37°C, followed by continuous orbital shaking at 500 RPM for 12–24 hours at room temperature. Causality: The inclusion of the 4-methylbenzyl group into the hydrophobic cyclodextrin cavity is a thermodynamically driven equilibrium process that requires time and mechanical energy[5],[6].

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed drug. Use the clear supernatant for dosing.

In Vivo Dosing Strategies

When administering N-[(4-Methylphenyl)methyl]guanosine to murine models, adhere to the following physiological constraints:

  • Intraperitoneal (IP): The most common route for neuropharmacological evaluation of guanosine derivatives. Maximum volume: 10 mL/kg (mice) or 5 mL/kg (rats). Use a 26G or 27G needle.

  • Intravenous (IV): For immediate systemic distribution and pharmacokinetic (PK) profiling. Must be injected slowly (over 30–60 seconds) into the lateral tail vein to prevent acute toxicity from the PEG300/Tween 80 vehicle. Maximum volume: 5 mL/kg.

  • Per Os (PO / Oral Gavage): Useful for chronic dosing. The cyclodextrin formulation (Protocol B) is highly recommended here to protect the nucleoside from rapid acidic degradation in the stomach and enhance intestinal absorption.

Pharmacological Context: Mechanism of Action

Guanine-based purines are increasingly recognized not just as intracellular metabolites, but as potent extracellular signaling molecules. Guanosine derivatives exert profound neuroprotective, anti-inflammatory, and antidepressant-like effects[2]. Mechanistically, these compounds are thought to interact with putative purinergic receptors and modulate NMDA receptor activity, subsequently triggering the Phosphoinositide 3-kinase (PI3K) / Akt / Mammalian target of rapamycin (mTOR) signaling cascade[8].

The addition of the 4-methylbenzyl group enhances the lipophilicity of the molecule, theoretically increasing its ability to cross the blood-brain barrier (BBB) and engage these central nervous system targets more effectively than unmodified guanosine.

Signaling_Pathway Ligand N-[(4-Methylphenyl)methyl]guanosine Receptor NMDA / Purinergic Receptor Complex Ligand->Receptor Modulates PI3K PI3K Activation Receptor->PI3K Stimulates Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Pathway Akt->mTOR Neuro Neuroprotection & Anti-inflammatory Effects mTOR->Neuro Induces

Putative PI3K/mTOR signaling cascade modulated by extracellular guanosine derivatives.

Sources

Method

NMR spectroscopy characterization of N-[(4-Methylphenyl)methyl]guanosine

Advanced NMR Characterization of N-[(4-Methylphenyl)methyl]guanosine: Regiochemical Assignment and Structural Validation Mechanistic Rationale & Structural Context The functionalization of nucleosides is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Characterization of N-[(4-Methylphenyl)methyl]guanosine: Regiochemical Assignment and Structural Validation

Mechanistic Rationale & Structural Context

The functionalization of nucleosides is a cornerstone of modern drug development and RNA epigenetics. The addition of a 4-methylbenzyl (p-methylbenzyl) moiety to the guanosine scaffold fundamentally alters its lipophilicity, hydrogen-bonding capacity, and conformational dynamics. During the synthesis of N-[(4-Methylphenyl)methyl]guanosine, the primary analytical challenge is not merely confirming the presence of the functional groups, but unambiguously proving the regiochemistry of the alkylation. Guanosine possesses multiple nucleophilic nitrogen centers ( N1 , N2 , and N7 ), making isomeric mixtures highly probable during synthesis [1].

As an Application Scientist, your analytical strategy must move beyond simple spectral acquisition. The protocol below is designed as a self-validating system , utilizing specific solvent environments and heteronuclear correlations to mathematically eliminate structural ambiguity and confirm the target N2 -alkylation.

Analytical Strategy & Causality

Every parameter in this NMR workflow is chosen to solve specific structural problems inherent to modified purines:

  • Solvent Selection (DMSO- d6​ ): Guanosine derivatives form robust intermolecular hydrogen-bonding networks, rendering them notoriously insoluble in standard non-polar solvents like CDCl 3​ . DMSO- d6​ is selected because it completely disrupts these networks, ensuring a homogenous solution. More critically, DMSO- d6​ drastically slows the chemical exchange of labile protons. This allows for the direct observation of the ribose hydroxyls (OH2', OH3', OH5') and the exocyclic amine proton (N-H), which are vital for confirming the integrity of the β -D-ribofuranosyl linkage and the substitution state of the amine [2].

  • The HMBC Linchpin: 1D 1 H and 13 C NMR can confirm the 1:1 stoichiometry of the guanosine core to the 4-methylbenzyl group, but they cannot definitively assign the position of the attachment. Heteronuclear Multiple Bond Correlation (HMBC) is the critical causal tool here. By tuning the experiment for long-range carbon-proton couplings ( nJCH​≈8 Hz), we can observe the 3-bond correlation from the benzylic CH 2​ protons to the carbons of the guanine base. The specific carbon correlation (C2, C6, or C8) provides absolute proof of the alkylation site[3].

HMBC_Logic Substrate Alkylated Guanosine N2 N2-Alkylation HMBC: CH2 to C2 Substrate->N2 Target N1 N1-Alkylation HMBC: CH2 to C2 & C6 Substrate->N1 Isomer N7 N7-Alkylation HMBC: CH2 to C5 & C8 Substrate->N7 Isomer

HMBC correlation pathways for differentiating guanosine alkylation regiocenters.

Step-by-Step NMR Acquisition Protocol

This protocol assumes the use of a 600 MHz NMR spectrometer equipped with a cryoprobe, though a standard room-temperature probe is sufficient with increased scan counts.

Phase 1: Sample Preparation

  • Weigh precisely 10–15 mg of the lyophilized N-[(4-Methylphenyl)methyl]guanosine sample.

  • Dissolve the compound in 600 μ L of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds. If particulates remain, sonicate for 2 minutes. Causality: Particulates distort magnetic field homogeneity, leading to broadened lines and loss of critical J -coupling resolution in the ribose region.

  • Transfer to a high-quality 5 mm NMR tube.

Phase 2: 1D Acquisition & Self-Validating Stoichiometry Check

  • 1 H NMR (600 MHz): Acquire using a standard 90° pulse sequence (zg30). Set the spectral width to 14 ppm to capture highly deshielded exchangeable protons.

    • Critical Setting: Set the relaxation delay ( D1​ ) to ≥2.0 seconds. This ensures complete longitudinal relaxation for quantitative integration.

    • Validation Check: Integrate the benzylic methyl group (singlet, ~2.2 ppm) and set it to 3.00. The anomeric H1' proton (doublet, ~5.7 ppm) must integrate to exactly 1.00 ( ±0.05 ). Any deviation indicates an impure sample or a degraded ribose linkage, halting the workflow until the sample is re-purified.

  • 13 C NMR (150 MHz): Acquire using a proton-decoupled sequence (zgpg30). Set D1​ to 2.5 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C4, C5, C6) of the purine ring.

Phase 3: 2D Correlation Spectroscopy

  • 1 H- 1 H COSY: Acquire to map the contiguous spin system of the ribose ring (H1' H2' H3' H4' H5'/5'').

  • 1 H- 13 C HSQC: Optimize the sequence for one-bond couplings ( 1JCH​=145 Hz). This resolves the overlapping signals in the 3.5–4.5 ppm region, definitively linking each ribose proton to its respective carbon.

  • 1 H- 13 C HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). Analyze the cross-peak originating from the benzylic CH 2​ protons (~4.5 ppm). A single strong correlation to the highly deshielded C2 carbon (~153 ppm) confirms N2 -alkylation [4].

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6, 298K) OneD 2. 1D NMR (1H, 13C) Stoichiometry Check Sample->OneD TwoD 3. 2D NMR (COSY, HSQC) Spin System Mapping OneD->TwoD HMBC 4. HMBC Acquisition Regiochemical Assignment TwoD->HMBC

Self-validating NMR acquisition workflow for structural characterization.

Data Interpretation Matrix

The following table synthesizes the expected quantitative chemical shifts and multiplicities for the target N2 -[(4-Methylphenyl)methyl]guanosine. Variations of ±0.2 ppm in 1 H shifts for exchangeable protons are normal depending on exact sample concentration and residual water content.

Structural MoietyNucleus 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity & Coupling ( J in Hz)
Guanine Base H8 / C87.92135.4Singlet (s)
N1-H10.65-Broad singlet (br s), exchangeable
C2-153.8Quaternary
C4-151.2Quaternary
C5-117.5Quaternary
C6-157.1Quaternary (Carbonyl)
Exocyclic Group N2-H6.95-Triplet (t), J≈6.0 , exchangeable
Benzylic CH 2​ 4.4544.2Doublet (d), J≈6.0
Ar-CH 3​ 2.2521.1Singlet (s)
Ar-H (ortho)7.20127.8Doublet (d), J≈8.0
Ar-H (meta)7.12129.1Doublet (d), J≈8.0
Ar-C (ipso)-137.5Quaternary
Ar-C (para)-136.2Quaternary
Ribose Sugar H1' / C1'5.7586.5Doublet (d), J=5.8
H2' / C2'4.4073.8Multiplet (m)
OH-2'5.40-Doublet (d), J=6.1 , exchangeable
H3' / C3'4.1070.5Multiplet (m)
OH-3'5.15-Doublet (d), J=4.8 , exchangeable
H4' / C4'3.8885.2Multiplet (m)
H5', H5'' / C5'3.55, 3.6561.4Multiplets (m), diastereotopic
OH-5'5.05-Triplet (t), J=5.2 , exchangeable

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-[(4-Methylphenyl)methyl]guanosine

Welcome to the Application Scientist Support Portal. Synthesizing N-[(4-Methylphenyl)methyl]guanosine—commonly referred to as N-(p-methylbenzyl)guanosine—presents unique regioselectivity and solubility challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing N-[(4-Methylphenyl)methyl]guanosine—commonly referred to as N-(p-methylbenzyl)guanosine—presents unique regioselectivity and solubility challenges. Because guanosine is an ambident nucleophile, directing the p-methylbenzyl group to the correct nitrogen atom (N7 vs. N2) requires distinct mechanistic strategies.

Below is our comprehensive troubleshooting guide, featuring diagnostic FAQs, self-validating protocols, and comparative analytics to help you optimize your synthesis yields.

Part 1: Diagnostic FAQs – Regioselectivity & Yield Optimization

Q: I am attempting a direct alkylation of guanosine with 4-methylbenzyl bromide to obtain the N7-isomer, but my yields are below 30% and I observe significant baseline streaking on my TLC plate. Why is this happening? A: Guanosine possesses multiple nucleophilic sites. Under neutral conditions, the N7 position is the most electron-rich and kinetically favored for electrophilic attack [1]. However, alkylating the N7 position introduces a positive charge to the imidazole ring. This modification severely destabilizes the glycosidic bond, making the molecule highly susceptible to depurination (cleavage of the ribose sugar), which appears as baseline streaking on TLC. Causality & Solution: The low yield is caused by thermal degradation and over-alkylation. To prevent this, you must strictly control the stoichiometry (maximum 1.05 equivalents of 4-methylbenzyl bromide) and run the reaction strictly at room temperature (25°C). Do not apply heat, as thermal energy exponentially accelerates the depurination pathway.

Q: My target is the N2-[(4-Methylphenyl)methyl]guanosine isomer for mRNA cap analog studies. Direct reaction with 4-methylbenzylamine or 4-methylbenzyl chloride yields almost no product. How do I force this reaction? A: The exocyclic N2 amine of guanosine is a notoriously poor nucleophile because its lone electron pair is heavily delocalized into the aromatic purine system. Direct SN​2 alkylation at this site is thermodynamically unfavorable. Causality & Solution: You must bypass direct alkylation by utilizing a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway[2]. By converting the guanosine starting material into a fully protected 2-fluoroinosine intermediate, the highly electronegative fluorine atom withdraws electron density from the C2 carbon. This activates the C2 position, making it highly susceptible to nucleophilic attack by 4-methylbenzylamine.

Q: Guanosine is completely insoluble in my organic reaction mixture. Can I use water? A: While guanosine is somewhat soluble in water, using aqueous conditions with 4-methylbenzyl bromide will result in rapid hydrolysis of your alkylating agent into 4-methylbenzyl alcohol, destroying your yield. Solution: Use anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). If solubility remains an issue, perform a transient silylation using Hexamethyldisilazane (HMDS) prior to the reaction to render the guanosine highly soluble in organic solvents.

Part 2: Pathway Visualization

G Start Guanosine (Starting Material) N7_Path Direct Alkylation 1.05 eq 4-methylbenzyl bromide DMF, 25°C Start->N7_Path N2_Protect Acetylation & Fluorination (Ac2O, then HF/Pyridine) Start->N2_Protect N7_Val Validation Checkpoint TLC Rf ~0.4 | UV Shift to 258 nm N7_Path->N7_Val N7_Prod N7-(p-methylbenzyl)guanosine Target Yield: 70-90% N7_Val->N7_Prod N2_Inter 2-Fluoro-inosine Intermediate N2_Protect->N2_Inter N2_SNAr SNAr Displacement 4-methylbenzylamine, DMSO N2_Inter->N2_SNAr N2_Val Validation Checkpoint 19F NMR: Loss of -52 ppm signal N2_SNAr->N2_Val N2_Prod N2-(p-methylbenzyl)guanosine Target Yield: 50-65% N2_Val->N2_Prod

Divergent synthesis pathways for N7 and N2 isomers of N-[(4-Methylphenyl)methyl]guanosine.

Part 3: Protocol Vault – Self-Validating Workflows

Workflow A: Synthesis of N7-[(4-Methylphenyl)methyl]guanosine (Direct Alkylation)

This protocol leverages the kinetic nucleophilicity of the N7 position.

  • Preparation: Suspend 10 mmol of anhydrous guanosine in 50 mL of anhydrous DMF under an argon atmosphere.

  • Activation: Stir the suspension vigorously at 25°C until a fine dispersion is achieved.

  • Alkylation: Dropwise, add 10.5 mmol (1.05 eq) of 4-methylbenzyl bromide over 15 minutes.

  • Self-Validation Checkpoint 1 (Optical): As the reaction progresses, the insoluble guanosine will dissolve because the resulting N7-alkylated product is highly soluble in DMF. A clear solution indicates successful conversion.

  • Self-Validation Checkpoint 2 (Spectroscopic): Take a 10 µL aliquot, dilute in methanol, and measure the UV absorbance. Unreacted guanosine peaks at ~253 nm. A successful N7-alkylation will shift the λmax​ to ~258 nm.

  • Quenching & Purification: Quench the reaction with 5 mL of methanol. Precipitate the product by pouring the mixture into 500 mL of cold diethyl ether. Filter and dry under a vacuum.

Workflow B: Synthesis of N2-[(4-Methylphenyl)methyl]guanosine ( SN​Ar Route)

This protocol overcomes the poor nucleophilicity of the N2 amine via a reactive intermediate.

  • Intermediate Preparation: Begin with 5 mmol of 2',3',5'-tri-O-acetyl-2-fluoroinosine (prepared via standard diazotization/fluorination of protected guanosine) dissolved in 20 mL of anhydrous DMSO.

  • SN​Ar Displacement: Add 15 mmol (3.0 eq) of 4-methylbenzylamine and 10 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 12 hours.

  • Self-Validation Checkpoint 1 ( 19F NMR): Pull a 0.5 mL aliquot and run a quick 19F NMR. The starting material exhibits a sharp singlet at approximately -52 ppm. The complete disappearance of this signal validates that the SN​Ar displacement is 100% complete. If the peak remains, add gentle heat (40°C) for 2 additional hours.

  • Deprotection: Add 20 mL of 7M methanolic ammonia to the mixture and stir for 6 hours to remove the acetyl protecting groups from the ribose ring.

  • Self-Validation Checkpoint 2 (Mass Spec): ESI-MS should show a dominant [M+H]+ peak at m/z 388.1.

  • Purification: Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) to isolate the pure N2-isomer.

Part 4: Data Analytics – Yield & Byproduct Comparison

To assist in experimental planning, the following table summarizes the quantitative expectations and primary failure modes for each regioselective pathway:

Target IsomerSynthesis RouteKey ReagentsTypical YieldPrimary Byproduct / Failure Mode
N7-[(4-Methylphenyl)methyl]guanosine Direct Alkylation4-methylbenzyl bromide, DMF70–90%Depurinated guanine base (Occurs if reaction is heated >40°C)
N2-[(4-Methylphenyl)methyl]guanosine SN​Ar Displacement2-fluoro-inosine, 4-methylbenzylamine50–65%Unreacted 2-fluoro intermediate (Occurs if amine is not in excess)
O6-[(4-Methylphenyl)methyl]guanosine Alkoxide Displacement6-chloropurine riboside, 4-methylbenzyl alcohol60–75%N3-alkylated adducts (Occurs if N2 is insufficiently protected)

References

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication Source: Biochemistry (via PubMed Central) URL:[Link]

  • Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Optimization

Troubleshooting N-[(4-Methylphenyl)methyl]guanosine precipitation in aqueous media

Welcome to the technical support guide for N-[(4-Methylphenyl)methyl]guanosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-[(4-Methylphenyl)methyl]guanosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this compound, particularly its tendency to precipitate in aqueous media. This guide provides in-depth, experience-driven advice and practical solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-[(4-Methylphenyl)methyl]guanosine precipitated after I diluted my DMSO stock solution into an aqueous buffer. What happened?

This is a common phenomenon known as solvent-shifting precipitation. N-[(4-Methylphenyl)methyl]guanosine, like many organic small molecules, is often highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has significantly lower solubility in aqueous solutions. The abrupt change in solv[1]ent polarity when you dilute the DMSO stock into your aqueous buffer can cause the compound to "crash out" or precipitate. This is particularly true[1] for hydrophobic molecules.

The structure of N-[(4-M[1]ethylphenyl)methyl]guanosine includes a hydrophobic 4-methylphenylmethyl (benzyl) group, which contributes to its poor water solubility. While the guanosine portion of the molecule has some hydrophilicity, the overall molecule is prone to precipitation in aqueous environments.

Q2: What is the best way to prepare a stock solution of N-[(4-Methylphenyl)methyl]guanosine?

Proper preparation of a concentrated stock solution is a critical first step in preventing precipitation issues down the line. It saves time, reduces wa[2]ste, and minimizes errors associated with weighing small quantities.

Recommended Protocol f[2]or a 10 mM Stock Solution in DMSO:

  • Pre-Preparation: Before opening, allow the vials of both the compound and fresh, anhydrous DMSO to come to room temperature to prevent condensation of atmospheric water, which can reduce solubility.

  • Weighing: On a ca[3]librated analytical balance, accurately weigh the required mass of the compound.

  • Initial Dissolution[4]: Transfer the weighed compound to a sterile glass vial. Add a portion of the total required DMSO and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Final Volume: Once dissolved, add the remaining DMSO to reach the final desired concentration.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed, light-blocking vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How can I pre[2][5]vent precipitation when diluting my stock solution into my experimental buffer?

Several strategies can be employed to mitigate precipitation during the dilution step:

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a "reverse" or "dropwise" addition. While continuously vortexing the DMSO stock, add the aqueous buffer slowly. This gradual change in the solvent environment can help keep the compound in solution.

  • Pre-warm the Aqueou[1]s Buffer: Gently warming your experimental buffer (e.g., to 37°C) can sometimes increase the solubility of the compound. However, be mindful of th[1]e temperature stability of other components in your buffer.

  • Reduce the Final Concentration: It's possible that your target experimental concentration exceeds the solubility limit of N-[(4-Methylphenyl)methyl]guanosine in the final aqueous buffer. Consider performing a con[1]centration-response curve to determine the optimal working concentration that remains soluble.

  • Incorporate a Co-solvent or Surfactant: Including a small percentage of a biocompatible co-solvent (e.g., ethanol, PEG-400) or a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) in your final aqueous solution can significantly improve the solubility of hydrophobic compounds. Always run an excipient-o[1]nly control to ensure it doesn't interfere with your assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation in Phosphate-Buffered Saline (PBS)

Cause: Phosphate buffers can sometimes interact with small molecules and reduce their solubility. This is a known issue wit[5]h certain classes of compounds.

Solutions:

  • Change the Buffer System: If your experimental design allows, switch to a different buffering agent such as HEPES, MOPS, or TRIS. These are often more "fri[5]endly" to organic small molecules.

  • Adjust the pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Guanosine and its analogs have multiple pKa values. Systematically varying th[6]e pH of your buffer may reveal a range where the compound is more soluble. It is generally observed that guanine's solubility increases in highly acidic or basic conditions.

  • Lower the Buffer Co[7]ncentration: High salt concentrations can sometimes decrease the solubility of organic compounds (the "salting out" effect). Try reducing the concentration of your phosphate buffer, but not below 5 mM, as it may lose its buffering capacity.

Issue 2: Precipit[9]ation Over Time During an Experiment

Cause: Even if the compound initially dissolves, it may precipitate out over the course of a longer incubation. This can be due to temperature fluctuations, interactions with other components in the media, or the compound slowly reaching its true equilibrium solubility, which may be lower than the initial supersaturated concentration.

Solutions:

  • Increase the DMSO Concentration: While it's generally advisable to keep the final DMSO concentration low (typically <0.5%) to avoid artifacts in biological assays, a slight increase (e.g., to 1%) might be necessary to maintain solubility. Remember to include a cor[8][9]responding vehicle control in your experiment.

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble part of the molecule and increasing its aqueous solubility.

  • Fresh Preparations: For long experiments, it may be necessary to prepare fresh dilutions of the compound at intermediate time points.

Experimental Workflows & Data Presentation

Workflow for Determining Kinetic Solubility

To systematically address precipitation issues, it's beneficial to determine the kinetic solubility of N-[(4-Methylphenyl)methyl]guanosine in your specific experimental buffer.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_analysis Analysis prep_stock Prepare high-concentration DMSO stock (e.g., 20 mM) dilute Serially dilute DMSO stock into buffer in a 96-well plate prep_stock->dilute prep_buffer Prepare experimental buffer (e.g., PBS, pH 7.4) prep_buffer->dilute incubate Incubate at room temp (e.g., 2 hours) dilute->incubate measure Measure turbidity using a plate reader (e.g., at 620 nm) incubate->measure plot Plot turbidity vs. concentration measure->plot determine Determine highest concentration without significant turbidity plot->determine G start Start with concentrated DMSO stock solution vortex Place DMSO stock in a tube and vortex start->vortex add_buffer Add aqueous buffer dropwise to the vortexing DMSO stock vortex->add_buffer final_dilution Perform final dilution in pre-warmed buffer if necessary add_buffer->final_dilution end Working solution ready for use final_dilution->end

Caption: Recommended dropwise dilution workflow.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Nielsen, L., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141. [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-57. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Olsson, T. S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2739-2748. [Link]

  • Olsson, T. S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2739-2748. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Geological Survey of Denmark and Greenland. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. [Link]

  • Głowacka, I. E., et al. (2015). Phosphonylated Acyclic Guanosine Analogues with the 1,2,3-Triazole Linker. Molecules, 20(10), 18776-18791. [Link]

  • AnalyteGuru. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • National Center for Biotechnology Information. (n.d.). Guanosine. PubChem. [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?[Link]

  • Takeru, H., et al. (1998). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of Pharmaceutical Sciences, 87(4), 487-491. [Link]

  • Levy, D., et al. (2019). Guanine Crystal Formation at Physiological pH. Crystal Growth & Design, 19(11), 6537-6544. [Link]

  • Rebelo, J., et al. (2019). Structure-based design of guanosine analogue inhibitors targeting GTP cyclohydrolase IB towards a new class of antibiotics. Scientific Reports, 9(1), 16654. [Link]

  • Razskazovskiy, Y., et al. (2022). One-Electron Oxidation of Guanine Derivatives: Identification of 2,5-Diaminoimidazolone and Novel Guanine-Guanine Cross-Links as Major End Products. Radiation Physics and Chemistry, 196, 110099. [Link]

  • ResearchGate. (n.d.). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles | Request PDF. [Link]

  • Humphreys, J. E., et al. (2019). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. Organic Process Research & Development, 23(11), 2413-2420. [Link]

  • Cheméo. (n.d.). Chemical Properties of Guanosine (CAS 118-00-3). [Link]

  • Wikipedia. (n.d.). Guanosine. [Link]

  • Romanova, E., & Kochetkov, S. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • National Institute of Standards and Technology. (n.d.). Guanosine. NIST WebBook. [Link]

  • Li, X., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(23), 7869. [Link]

  • Ibrahim, A.-K. (2025, December 7). Effects of pH on Product Yield of One-electron Oxidation to Guanine Derivatives. [Link]

  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 8(1), e53752. [Link]

  • de la Fuente, M., et al. (2023). Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications. Molecules, 28(24), 8006. [Link]

  • Mikhailov, S. N., et al. (2022). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. International Journal of Molecular Sciences, 23(13), 7160. [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

Sources

Troubleshooting

Preventing degradation of N-[(4-Methylphenyl)methyl]guanosine during long-term storage

Welcome to the technical support resource for N-[(4-Methylphenyl)methyl]guanosine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-[(4-Methylphenyl)methyl]guanosine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical compound. Here, we address common challenges and provide evidence-based strategies for storage and handling, drawing from established principles of nucleoside chemistry and best practices in pharmaceutical development.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of N-[(4-Methylphenyl)methyl]guanosine.

FAQ 1: What are the primary degradation pathways for N-[(4-Methylphenyl)methyl]guanosine?

N-alkylated guanosine analogs like N-[(4-Methylphenyl)methyl]guanosine are susceptible to specific degradation pathways that can compromise sample integrity. The primary routes of degradation are:

  • Depurination: This is a significant concern for N-alkylated purines. The N-glycosidic bond linking the guanine base to the ribose sugar can be cleaved, especially under acidic conditions, leading to the formation of an abasic site and the free N-[(4-Methylphenyl)methyl]guanine base.[1] The positive charge on the imidazole ring of N7-alkylated guanosine can facilitate this process.[1]

  • Hydrolysis: The N-methylphenylmethyl group itself can be susceptible to hydrolysis under certain pH and temperature conditions, although this is generally less common than depurination.

  • Oxidation: Like all nucleosides, N-[(4-Methylphenyl)methyl]guanosine can be susceptible to oxidation, particularly at the guanine base. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides.

  • Imidazole Ring Opening: At high pH, the imidazole ring of N7-alkylated guanosine can undergo opening, which leads to the formation of mutagenic alkyl formamidopyrimidine (Fapy) lesions.[1]

FAQ 2: What are the optimal long-term storage conditions for solid N-[(4-Methylphenyl)methyl]guanosine?

For long-term stability of solid (lyophilized) N-[(4-Methylphenyl)methyl]guanosine, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures are crucial for minimizing the rate of all chemical degradation reactions. Studies on various nucleosides and oligonucleotides consistently show that storage at -20°C or -80°C provides the best long-term stability.[2][3][4][5] Unmodified guanosine is stable for at least four years when stored at -20°C as a crystalline solid.[6]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation, it is best practice to store the solid compound under an inert atmosphere. This displaces oxygen and minimizes oxidative damage.
Light Protected from Light (Amber Vial)Exposure to UV and ambient light can provide the energy to initiate photo-degradation pathways. Storing in an amber vial or otherwise protected from light is a critical preventative measure.[4]
Moisture DesiccatedMoisture can facilitate hydrolytic degradation pathways, even in the solid state. Storing with a desiccant is highly recommended.
FAQ 3: I need to prepare a stock solution. What is the best solvent and how should I store it?

The choice of solvent and storage conditions for stock solutions is critical to maintaining the integrity of N-[(4-Methylphenyl)methyl]guanosine.

  • Recommended Solvents:

    • DMSO: Dimethyl sulfoxide (DMSO) is a good initial choice for creating a concentrated stock solution.[6] It is an aprotic solvent that can minimize hydrolysis.

    • Aqueous Buffers: For experimental use, aqueous buffers are often necessary. A neutral to slightly basic pH (e.g., pH 7.2-8.0) is generally preferred to minimize acid-catalyzed depurination.[5] A common choice is a TE (Tris-EDTA) buffer at pH 8.0.[3][5]

  • Storage of Stock Solutions:

    • Temperature: For long-term storage, aqueous stock solutions should be stored at -80°C.[2][3] For short-term storage (days to a few weeks), -20°C is acceptable.[2][4]

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into single-use volumes.[3] While some oligonucleotides can withstand up to 30 freeze-thaw cycles, it is best practice to minimize them.[3][4]

    • Aqueous Solution Stability: It is important to note that aqueous solutions of nucleosides can be less stable than solid forms. For some guanosine solutions, it is not recommended to store them for more than one day.[6] Therefore, preparing fresh dilutions from a frozen DMSO stock is the most prudent approach.

FAQ 4: How can I detect degradation of my N-[(4-Methylphenyl)methyl]guanosine sample?

Several analytical techniques can be employed to assess the purity and detect degradation products of N-[(4-Methylphenyl)methyl]guanosine.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing purity.[7][8][9] A stability-indicating HPLC method can separate the intact compound from its degradation products.

    • Detection: UV detection at the maximum absorbance wavelength of guanosine (around 254-260 nm) is typically used.[6][10][11][12]

    • Coupling to Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides enhanced sensitivity and allows for the identification of degradation products by their mass-to-charge ratio.[2][9][10][13]

  • Mass Spectrometry (MS): Can be used to determine the molecular weight of the compound and any potential degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify and quantify degradation products, although it is less sensitive than HPLC.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of N-[(4-Methylphenyl)methyl]guanosine.

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Degradation of the N-[(4-Methylphenyl)methyl]guanosine stock solution.

  • Troubleshooting Steps:

    • Assess Purity: Analyze an aliquot of your stock solution using a validated stability-indicating HPLC method. Compare the chromatogram to that of a freshly prepared standard.

    • Check for Degradation Products: Look for new peaks in the chromatogram that are not present in the standard. If using LC-MS, analyze the mass spectra of these new peaks to identify potential degradation products (e.g., the free base, depurinated ribose).

    • Review Storage Conditions: Verify that the stock solution has been stored at the correct temperature, protected from light, and that the number of freeze-thaw cycles has been minimized.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound.

Issue 2: Visible changes in the solid compound (e.g., discoloration, clumping).
  • Possible Cause: Improper storage leading to moisture absorption and/or degradation.

  • Troubleshooting Steps:

    • Do Not Use: If the appearance of the solid compound has changed, it is best to assume it has degraded and not use it for critical experiments.

    • Review Storage Environment: Ensure that the compound has been stored in a tightly sealed container, with a desiccant, and at the recommended temperature.

    • Re-analyze: If possible, dissolve a small amount of the suspect solid and analyze it by HPLC or LC-MS to confirm degradation.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of N-[(4-Methylphenyl)methyl]guanosine.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8][14][15][16]

Objective: To intentionally degrade N-[(4-Methylphenyl)methyl]guanosine under various stress conditions to understand its degradation pathways.

Materials:

  • N-[(4-Methylphenyl)methyl]guanosine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-[(4-Methylphenyl)methyl]guanosine in an appropriate solvent (e.g., DMSO or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Sample at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • Sample at various time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Sample at various time points and dilute for HPLC analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • If using LC-MS, obtain mass spectra for the degradation peaks to aid in their identification.

A reasonable target for degradation is 5-20% of the active pharmaceutical ingredient.[15]

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of N-[(4-Methylphenyl)methyl]guanosine under recommended long-term storage conditions.

Materials:

  • Solid N-[(4-Methylphenyl)methyl]guanosine

  • Appropriate storage vials (e.g., amber glass vials)

  • Controlled temperature chambers (-80°C, -20°C, 4°C, 25°C)

  • HPLC system

Procedure:

  • Sample Preparation: Aliquot the solid N-[(4-Methylphenyl)methyl]guanosine into multiple vials for each storage condition. If studying solutions, prepare aliquots of the stock solution.

  • Storage: Place the vials in the respective controlled temperature chambers.

  • Time Points: Establish a schedule for analysis (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solution of the solid or dilute the stock solution to a known concentration.

    • Analyze by HPLC to determine the purity and quantify any degradation products.

  • Data Evaluation: Plot the percentage of remaining N-[(4-Methylphenyl)methyl]guanosine against time for each storage condition to determine the stability profile.

IV. Visualizations

Degradation Workflow

cluster_storage Storage & Handling cluster_stress Stress Conditions cluster_analysis Analysis Solid_Compound Solid Compound (-20°C to -80°C, Dark, Dry) Stock_Solution Stock Solution (DMSO or Buffer, -80°C) Solid_Compound->Stock_Solution Dissolution Acid Acid (e.g., HCl) Stock_Solution->Acid Base Base (e.g., NaOH) Stock_Solution->Base Oxidation Oxidation (e.g., H₂O₂) Stock_Solution->Oxidation Heat_Light Heat / Light Stock_Solution->Heat_Light Degradation_Products Degradation Products (e.g., Free Base, Oxidized Species) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat_Light->Degradation_Products HPLC HPLC / LC-MS Analysis Degradation_Products->HPLC Detection Purity_Assessment Purity Assessment & Impurity Identification HPLC->Purity_Assessment

Caption: Workflow for assessing the stability of N-[(4-Methylphenyl)methyl]guanosine.

Decision Tree for Troubleshooting

Inconsistent_Results Inconsistent Experimental Results? Check_Purity Analyze Stock Solution by HPLC Inconsistent_Results->Check_Purity Yes Degradation_Detected Degradation Detected? Check_Purity->Degradation_Detected Review_Storage Review Storage Conditions (Temp, Light, Freeze-Thaw) Degradation_Detected->Review_Storage Yes No_Degradation No Degradation Detected Degradation_Detected->No_Degradation No Prepare_Fresh Prepare Fresh Stock Solution Review_Storage->Prepare_Fresh Investigate_Other Investigate Other Experimental Variables (e.g., reagents, assay) No_Degradation->Investigate_Other

Sources

Optimization

Optimizing purification of N-[(4-Methylphenyl)methyl]guanosine via flash chromatography

Welcome to the Technical Support Center for modified nucleoside purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating amp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for modified nucleoside purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating amphiphilic molecules like N-[(4-Methylphenyl)methyl]guanosine .

This compound presents a classic chromatographic paradox: it possesses a highly polar, hydrogen-bonding ribonucleoside core coupled with a strongly lipophilic 4-methylbenzyl tag. This dual nature often leads to severe solubility constraints, peak tailing, and co-elution during standard purification workflows.

Below is our definitive troubleshooting guide and self-validating methodology for optimizing this purification.

Chromatographic Decision Matrix

G Start Crude N-[(4-Methylphenyl)methyl]guanosine Solubility Solubility Assessment (DCM vs. MeOH/H2O) Start->Solubility NP_Path Soluble in DCM/Low MeOH (<5% MeOH) Solubility->NP_Path High Lipophilicity RP_Path Requires >10% MeOH or H2O for dissolution Solubility->RP_Path High Polarity LiquidLoad Liquid Injection (Minimal DCM) NP_Path->LiquidLoad DryLoad Dry Loading onto Celite or C18 Silica RP_Path->DryLoad RP_Chrom Reversed-Phase C18 H2O / MeCN Gradient (5% to 80% MeCN) DryLoad->RP_Chrom NP_Chrom Normal-Phase Silica DCM / MeOH Gradient (0% to 15% MeOH) LiquidLoad->NP_Chrom Pure Pure N-[(4-Methylphenyl)methyl]guanosine NP_Chrom->Pure Monitor 254 nm RP_Chrom->Pure Monitor 254 nm

Workflow for selecting the optimal chromatographic pathway for modified guanosine derivatives.

Troubleshooting & FAQs

Sample Loading & Column Pressure Spikes

Q: Why does my crude mixture precipitate at the top of the silica column, causing massive backpressure? Causality: Guanosine derivatives exhibit extensive intermolecular hydrogen bonding networks via the purine face (N1-H, N2-H, O6) and the ribose hydroxyls. This renders them highly insoluble in non-polar starting solvents like dichloromethane (DCM) or hexanes[1]. If you dissolve your crude in methanol and inject it onto a DCM-equilibrated column, the sudden drop in solvent polarity causes immediate precipitation at the column head. This phenomenon blocks the frit, spikes backpressure, and ruins peak symmetry.

Solution: Implement Dry Loading [1].

Self-Validating Dry Loading Protocol:

  • Dissolution: Dissolve the crude mixture in a highly solubilizing solvent (e.g., pure Methanol or THF).

  • Adsorption: Add a solid support (Celite 545 for normal-phase, or C18-functionalized silica for reversed-phase) at a 1:3 ratio of crude mass to solid support.

  • Evaporation: Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. Validation Check: If the powder clumps, residual solvent remains. Re-dissolve in a volatile solvent and repeat evaporation until perfectly granular.

  • Packing: Pack the dry powder evenly into a solid-load cartridge or directly on top of the pre-equilibrated column bed, topping it with a protective layer of sand to prevent physical disruption by the solvent front[1].

Phase Selection: Overcoming Co-elution

Q: I am experiencing severe peak tailing on normal-phase silica, and my product co-elutes with unreacted guanosine. Should I switch to reversed-phase (RP)? Causality: Normal-phase silica relies on polar interactions. The basic nitrogens and hydroxyls of the guanosine core interact strongly and heterogeneously with acidic silanol groups (Si-OH, pKa ~ 4.5-5.5) on bare silica, causing non-linear adsorption isotherms (tailing)[2]. Furthermore, the 4-methylphenyl tag provides only a minor retention shift on bare silica compared to the dominant polar core.

Switching to Reversed-Phase (C18) chromatography flips this dynamic[3]. The hydrophobic 4-methylphenyl tag dominates retention via van der Waals interactions with the C18 chains. Unreacted guanosine lacks this tag and is rapidly eluted by the polar mobile phase (water), ensuring baseline resolution[4].

Quantitative Comparison of Flash Chromatography Modes

ParameterNormal-Phase (Bare Silica)Reversed-Phase (C18)
Primary Retention Mechanism Hydrogen bonding (Ribose/Purine)Hydrophobic interaction (4-Methylbenzyl tag)
Typical Solvent System DCM / Methanol (0-20%)Water / Acetonitrile (5-100%)
Peak Tailing Risk High (due to free silanols)Low (end-capped C18 mitigates H-bonding)
Sample Loading Capacity 5-10% of column weight1-5% of column weight
Resolution from Guanosine Poor (co-elution common)Excellent (Guanosine elutes in void volume)
Normal-Phase Additives

Q: If I must use normal-phase silica due to scale or budget constraints, how can I improve the peak shape? Causality: To prevent the basic exocyclic amines of the purine ring from binding to acidic silanols, you must competitively mask those active sites on the silica[2]. Solution: Incorporate a volatile basic modifier. Use a solvent system of Eluent A (DCM) and Eluent B (Methanol containing 0.5% to 1.0% Triethylamine or aqueous Ammonia). Critical Warning: Fractions must be evaporated immediately after collection to prevent base-catalyzed degradation or transesterification of the ribose moiety.

Step-by-Step Methodology: Optimized Reversed-Phase (C18) Purification

For the highest purity and recovery of N-[(4-Methylphenyl)methyl]guanosine, reversed-phase flash chromatography is the gold standard[3]. This protocol utilizes a built-in validation system to ensure successful separation.

  • Column Equilibration: Flush a high-capacity C18 flash cartridge with 3-5 column volumes (CV) of 5% Acetonitrile (MeCN) in High-Purity Water.

  • Sample Application: Apply the sample via a solid-load cartridge (dry-loaded onto C18 silica as described above).

  • Isocratic Wash (Validation Step): Run 5% MeCN for 2 CVs.

    • Validation Check: Monitor the UV trace at 254 nm. You should observe a massive peak eluting near the void volume. This confirms the successful removal of highly polar impurities (salts and unreacted guanosine core) before the gradient begins. The baseline must return to zero before proceeding.

  • Gradient Elution: Program a linear gradient from 5% MeCN to 60% MeCN over 12 CVs.

  • Target Elution: N-[(4-Methylphenyl)methyl]guanosine typically elutes between 35% and 45% MeCN, driven entirely by the lipophilicity of the 4-methylbenzyl tag[4].

  • Column Wash: Ramp to 100% MeCN for 3 CVs to elute highly lipophilic impurities (e.g., poly-alkylated byproducts).

  • Product Recovery: Pool the fractions containing the target mass. Instead of rotary evaporation (which requires high heat to remove water, risking compound degradation), lyophilize the pooled fractions to yield the pure nucleoside as a fluffy white powder.

References

  • Biotage. "Reversed-Phase Flash Purification." Biotage Application Guides.[Link]

  • The Journal of Organic Chemistry. "Preparation of the 2′-Deoxynucleosides of 2,6-Diaminopurine and Isoguanine by Direct Glycosylation." ACS Publications.[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." orgsyn.org.[Link]

  • Synthetic Communications. "A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis." ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of N-[(4-Methylphenyl)methyl]guanosine Formulations

Welcome to the technical support center for enhancing the oral bioavailability of N-[(4-Methylphenyl)methyl]guanosine. This guide is designed for researchers, scientists, and drug development professionals actively worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enhancing the oral bioavailability of N-[(4-Methylphenyl)methyl]guanosine. This guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of this novel nucleoside analog. Given that N-[(4-Methylphenyl)methyl]guanosine is an investigational compound, this document provides a foundational framework based on established principles for similar lipophilic, poorly soluble nucleoside analogs. We will explore formulation strategies, troubleshooting, and analytical methods to systematically advance your research.

Understanding the Molecule: Physicochemical Characterization

A thorough understanding of the physicochemical properties of N-[(4-Methylphenyl)methyl]guanosine is the critical first step in developing a successful formulation. The introduction of the (4-Methylphenyl)methyl group to the guanosine moiety is anticipated to significantly increase its lipophilicity compared to the parent guanosine molecule.

Initial Hypothesis: N-[(4-Methylphenyl)methyl]guanosine is likely a BCS Class II or IV compound, characterized by low aqueous solubility and variable permeability.

Frequently Asked Questions (FAQs): Physicochemical Characterization
  • Q1: We are observing very low aqueous solubility with our initial batches of N-[(4-Methylphenyl)methyl]guanosine. What is the expected solubility, and how can we improve it?

    A1: While specific data for N-[(4-Methylphenyl)methyl]guanosine is not publicly available, the addition of a lipophilic methylphenylmethyl group to guanosine is expected to drastically reduce its aqueous solubility. The parent molecule, guanosine, itself has limited water solubility. To accurately determine the solubility, we recommend performing equilibrium solubility studies in various aqueous media (e.g., water, phosphate-buffered saline at different pH values).

    To improve solubility for initial in vitro assays, consider the use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, for oral formulations, these may not be ideal. The focus should be on enabling technologies like lipid-based formulations.[1][2]

  • Q2: How can we predict the intestinal permeability of N-[(4-Methylphenyl)methyl]guanosine?

    A2: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[3][4][5][6] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of cells with characteristics similar to the small intestinal epithelium. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A high Papp value generally correlates with good in vivo absorption.[7]

Formulation Strategies for Enhanced Bioavailability

For lipophilic compounds like N-[(4-Methylphenyl)methyl]guanosine, lipid-based drug delivery systems (LBDDS) are a highly effective approach to improve oral bioavailability.[1][2][8][9][10][11][12][13] These systems can enhance drug solubilization in the gastrointestinal tract, facilitate absorption through intestinal lymphatic pathways, and potentially reduce first-pass metabolism.[2]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][11]

  • Excipient Screening:

    • Determine the solubility of N-[(4-Methylphenyl)methyl]guanosine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Cremophor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that demonstrate high solubilizing capacity for the compound.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Titrate mixtures of oil and surfactant/co-solvent with water and observe for the formation of a clear or slightly bluish emulsion.

  • Formulation Optimization:

    • Prepare several SEDDS formulations within the self-emulsifying region with varying ratios of excipients.

    • Load each formulation with N-[(4-Methylphenyl)methyl]guanosine.

  • Characterization:

    • Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[14]

    • Droplet Size and Zeta Potential: Analyze the droplet size distribution and zeta potential of the resulting emulsion using dynamic light scattering (DLS).[15] A smaller droplet size (<200 nm) is generally desirable for better absorption.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in SGF and SIF to assess the release profile of the drug from the formulation.[14][16][17]

Diagram: SEDDS Formulation Workflow

SEDDS_Workflow cluster_dev Formulation Development cluster_char Characterization Excipient Excipient Screening (Solubility Studies) PhaseDiagram Ternary Phase Diagram Construction Excipient->PhaseDiagram Select Excipients Optimization Formulation Optimization (Drug Loading) PhaseDiagram->Optimization Identify Self-Emulsifying Region Emulsification Emulsification Time Optimization->Emulsification DropletSize Droplet Size & Zeta Potential Optimization->DropletSize Release In Vitro Drug Release Optimization->Release

Caption: Workflow for the development and characterization of SEDDS formulations.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs and NLCs are colloidal carriers made from solid lipids or a blend of solid and liquid lipids, respectively.[18][19][20][21][22][23][24][25][26][27][28] They offer advantages such as controlled release, protection of the drug from degradation, and potential for targeted delivery.[29][30][31] NLCs generally have a higher drug-loading capacity and reduced drug expulsion during storage compared to SLNs.[19][22][29][32]

  • Lipid Phase Preparation:

    • Melt the solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5) or lipid blend (for NLCs) at a temperature approximately 5-10°C above its melting point.

    • Dissolve N-[(4-Methylphenyl)methyl]guanosine in the molten lipid phase.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs.

  • Characterization:

    • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze using DLS.[15]

    • Entrapment Efficiency (EE) and Drug Loading (DL): Determine by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.

    • Crystallinity and Physical State: Assess using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • In Vitro Drug Release: Evaluate using a dialysis bag or reverse dialysis method.[16][33]

Diagram: SLN/NLC Preparation Workflow

SLN_NLC_Workflow LipidPhase Lipid Phase Preparation (Drug Dissolved in Molten Lipid) PreEmulsion Pre-emulsion Formation (High-Speed Stirring) LipidPhase->PreEmulsion AqueousPhase Aqueous Phase Preparation (Heated Surfactant Solution) AqueousPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling and Nanoparticle Formation HPH->Cooling Characterization Characterization (Size, EE, DL, etc.) Cooling->Characterization

Caption: Workflow for the preparation of SLNs/NLCs using the hot HPH method.

Frequently Asked Questions (FAQs): Formulation Troubleshooting
  • Q3: Our SEDDS formulation is showing phase separation upon storage. What could be the cause?

    A3: Phase separation in SEDDS can be due to several factors:

    • Poor Excipient Miscibility: Ensure that the selected oil, surfactant, and co-solvent are fully miscible in the chosen ratios.

    • Drug Precipitation: The drug may be precipitating out of the formulation over time, especially if it is close to its saturation solubility. Consider using a co-solvent with a higher solubilizing capacity or slightly reducing the drug load.

    • Temperature Effects: Temperature fluctuations during storage can affect the solubility of the drug and the miscibility of the excipients. Conduct stability studies at different temperatures.

  • Q4: The particle size of our SLNs is too large and the PDI is high. How can we improve this?

    A4: A large particle size and high PDI in SLNs prepared by HPH can be addressed by:

    • Optimizing Homogenization Parameters: Increase the homogenization pressure and/or the number of homogenization cycles.[26]

    • Pre-emulsion Quality: Ensure that the pre-emulsion is fine and homogenous before HPH. A smaller droplet size in the pre-emulsion will lead to smaller nanoparticles.

    • Surfactant Concentration: An insufficient amount of surfactant may not be able to effectively stabilize the newly formed nanoparticles, leading to aggregation. Try increasing the surfactant concentration.

    • Lipid and Surfactant Choice: The viscosity of the molten lipid and the efficiency of the surfactant can impact the final particle size.[27] You may need to screen different lipids and surfactants.

  • Q5: We are observing low entrapment efficiency in our NLCs. What are the possible reasons?

    A5: Low entrapment efficiency can be caused by:

    • Drug Partitioning: The drug may have a significant affinity for the external aqueous phase, especially during the homogenization process at high temperatures.

    • Lipid Matrix Crystallinity: A highly crystalline solid lipid can lead to drug expulsion upon cooling. The less ordered structure of NLCs (due to the liquid lipid) is designed to minimize this, but the choice of solid and liquid lipids is crucial.[22]

    • Solubility in Molten Lipid: Ensure that the drug is fully dissolved in the molten lipid phase before emulsification. If the drug's solubility is limited, this will cap the maximum achievable drug loading.

In Vitro and In Vivo Evaluation

Once you have developed promising formulations, the next step is to evaluate their performance in vitro and in vivo.

In Vitro Permeability Studies

As mentioned, the Caco-2 permeability assay is a valuable tool for assessing the potential of your formulations to enhance intestinal absorption.[3][4][5][6][34][35]

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected In Vivo Absorption
< 1LowPoor
1 - 10ModerateModerate to Good
> 10HighHigh

Data adapted from various sources for general guidance.[7]

In Vivo Bioavailability Studies

Animal models are essential for determining the oral bioavailability of your N-[(4-Methylphenyl)methyl]guanosine formulations.[36][37]

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Dosing: Administer the formulation orally via gavage. Include a control group receiving the unformulated drug suspension and another group receiving an intravenous solution of the drug to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Separate the plasma and analyze the concentration of N-[(4-Methylphenyl)methyl]guanosine using a validated LC-MS/MS method.[38]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[39] The relative bioavailability of your formulation can be calculated by comparing its AUC to that of the control suspension.

Frequently Asked Questions (FAQs): In Vitro and In Vivo Testing
  • Q6: Our Caco-2 assay shows a high efflux ratio (>2) for our lead formulation. What does this mean?

    A6: A high efflux ratio indicates that your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[5][6] This means that even if the compound can enter the intestinal cells, it is actively pumped back into the intestinal lumen, which can limit its overall absorption. Some lipid-based excipients have been shown to inhibit P-gp, so you may want to screen formulations containing such excipients.[2]

  • Q7: The in vivo bioavailability of our formulation is still low, despite promising in vitro data. What could be the issue?

    A7: Discrepancies between in vitro and in vivo results can arise from several factors:

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption. Your in vitro Caco-2 model does not account for this. Consider conducting in vitro metabolism studies using liver microsomes.

    • In Vivo Instability: The formulation may not be stable in the complex environment of the GI tract. The presence of bile salts and digestive enzymes can affect the integrity of your formulation.

    • Species Differences: The animal model may not perfectly predict human pharmacokinetics.

  • Q8: How do we choose the right animal model for our bioavailability studies?

    A8: The rat is a commonly used and well-characterized model for oral bioavailability studies. However, for some compounds, other species like dogs or non-human primates may be more predictive of human pharmacokinetics. The choice of model can depend on factors such as the metabolic pathways of the drug and the expression of relevant transporters.

Analytical Techniques for Formulation Characterization

A suite of analytical techniques is necessary to thoroughly characterize your lipid-based formulations.[15][40][41][42][43]

Technique Parameter Measured Purpose
Dynamic Light Scattering (DLS) Particle/droplet size, Polydispersity Index (PDI), Zeta potentialAssess the physical stability and quality of the colloidal system.
High-Performance Liquid Chromatography (HPLC) / LC-MS/MS Drug concentration, PurityQuantify drug loading, entrapment efficiency, and drug concentration in biological samples.
Differential Scanning Calorimetry (DSC) Melting point, CrystallinityCharacterize the physical state of the lipid matrix and drug within the nanoparticles.
X-Ray Diffraction (XRD) Crystalline structureProvide further information on the crystallinity of the formulation components.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, SizeVisualize the shape and surface characteristics of the nanoparticles.

This technical support guide provides a comprehensive starting point for your research on enhancing the bioavailability of N-[(4-Methylphenyl)methyl]guanosine. By systematically applying these principles and troubleshooting strategies, you can effectively navigate the challenges of formulating this novel compound.

References

  • Juniper Publishers. (2017, April 19). Nanostructured Lipid Carrier (NLC): A Promising Drug Delivery System. Retrieved from [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • IJPPR. (2022, June 25). Nanostructured Lipid Carriers, Novel Approach for Drug Delivery: A Comprehensive Review. Retrieved from [Link]

  • Journal of Bioequivalence & Bioavailability. (2024). Pharmacokinetic Analysis in Bioequivalence Studies of Complex Drug Formulations. Retrieved from [Link]

  • PubMed. (2011, December 15). Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer. Retrieved from [Link]

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • European Journal of Pharmaceutics and Biopharmaceutics. (2004, December 15). Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • PubMed. (2023, July 15). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. Nanostructured Lipid Carriers (NLCs) for Drug Delivery and Targeting. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutics and Nanotechnology. (2024). Solid Lipid Nanoparticles (SLNs): Enhancing Bioavailability and Stability in Pharmaceutical Applications. Retrieved from [Link]

  • PMC. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Retrieved from [Link]

  • RSC Publishing. Solid lipid nanoparticle enhances bioavailability of hydroxycitric acid compared to a microparticle delivery system. Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • PMC. Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Academic Journals. (2013, December 29). Lipid-based drug delivery systems (LDDS). Retrieved from [Link]

  • PMC. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Retrieved from [Link]

  • Gavin Publishers. (2017, April 12). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Retrieved from [Link]

  • JOCPR. A Review on Solid Lipid Nanoparticles: Preparation Techniques, Characterization, And Future Challenges. Retrieved from [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Open Access Journals. (2025, December 15). Solid lipid nanoparticles: a promising platform for controlled and targeted drug delivery. Retrieved from [Link]

  • PMC. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better?. Retrieved from [Link]

  • ResearchGate. Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. Retrieved from [Link]

  • JOCPR. Solid lipid nanoparticles: a comprehensive review. Retrieved from [Link]

  • Curapath. (2025, March 4). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Retrieved from [Link]

  • ResearchGate. In vitro release behavior of SLN, NLC, and NE: An explanation based on the particle structure and carried molecule location. Retrieved from [Link]

  • Biosig Lab. Theory - How to interpret pkCSM results. Retrieved from [Link]

  • Biolin Scientific. Analytical methods to characterize lipid-based systems. Retrieved from [Link]

  • DOI. (2020, July 15). Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders. Retrieved from [Link]

  • DergiPark. (2023, December 31). 672 Development, Characterization and In vitro Evaluation of Solid Self-Emulsifying Drug Delivery Systems (S-SEDDS) Containing. Retrieved from [Link]

  • MDPI. (2024, November 25). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Retrieved from [Link]

  • PMC. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]

  • Egyptian Journal of Medical Human Genetics. (2021, February 17). Solid lipid nanoparticles: Influence of composition, fabrication methods and problems, in vitro drug release and intranasal admi. Retrieved from [Link]

  • MDPI. (2017, September 26). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, June 6). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Retrieved from [Link]

  • ResearchGate. Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds. Retrieved from [Link]

  • CD Formulation. Oral Thin Film Pharmacokinetic and Pharmacodynamic Evaluation. Retrieved from [Link]

  • ResearchGate. Analysis of Pharmacokinetic & Pharmacodynamic Models in Oral and Transdermal Dosage Forms. Retrieved from [Link]

  • MDPI. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Retrieved from [Link]

  • PubMed. (2019, October 15). In vitro evaluation of a self-emulsifying drug delivery system (SEDDS) for nasal administration of dimenhydrinate. Retrieved from [Link]

  • PMC. (2023, February 3). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2024, October 24). Evaluation of Self Nanoemulsifying Drug Delivery System from Qusthul Hindi (Saussurea lappa) Extract: In vitro Release and Absorption Assessment. Retrieved from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • ResearchGate. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of N-[(4-Methylphenyl)methyl]guanosine and Other Nucleoside Derivatives

The regulation of intracellular nucleotide pools and the turnover of messenger RNA (mRNA) cap metabolites are critical for cellular homeostasis. Cytosolic nucleotidase IIIB (cN-IIIB, encoded by the NT5C3B gene) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

The regulation of intracellular nucleotide pools and the turnover of messenger RNA (mRNA) cap metabolites are critical for cellular homeostasis. Cytosolic nucleotidase IIIB (cN-IIIB, encoded by the NT5C3B gene) is a highly specific 5'-nucleotidase that catalyzes the dephosphorylation of 7-methylguanosine monophosphate (m7GMP). This process prevents the toxic accumulation and unintended salvage of m7GMP into nucleic acids (). However, cN-IIIB’s broad substrate accommodation also leads to the undesired dephosphorylation of therapeutically relevant nucleoside analogs, severely limiting their pharmacological efficacy in antiviral and anticancer treatments.

To overcome this metabolic bottleneck, researchers have engineered novel, unhydrolyzable cN-IIIB inhibitors. Among these, N-[(4-Methylphenyl)methyl]guanosine (structurally characterized as 7-(4-methylbenzyl)guanosine) and its monophosphate derivatives have emerged as highly potent candidates. This guide objectively compares the mechanistic efficacy, structural binding kinetics, and experimental validation of N-[(4-Methylphenyl)methyl]guanosine against the endogenous substrate (m7GMP) and other synthetic nucleoside alternatives.

Mechanistic Rationale & Target Biology

The cN-IIIB enzyme consists of a globular core domain (a haloacid dehalogenase, or HAD, domain) and a smaller CAP domain responsible for ligand recognition (). Endogenous m7GMP binds to this pocket, where its phosphate group is positioned precisely within the catalytic center for rapid hydrolysis.

Standard nucleoside analogs often fail therapeutically because they mimic this binding pose too closely, acting as substrates rather than inhibitors. Modifying the N7 position of guanosine with a 4-methylbenzyl group—yielding N-[(4-Methylphenyl)methyl]guanosine—fundamentally alters this dynamic. The bulky, hydrophobic 4-methylbenzyl ring is accommodated perfectly into a hydrophobic side pocket formed by residues Trp105 and Tyr60 of the CAP domain. This edge-to-face aromatic stacking stabilizes the complex but critically shifts the phosphate center away from the catalytic site. Consequently, the compound binds with high affinity but completely resists enzymatic dephosphorylation, trapping the enzyme in an inactive state ().

Pathway mRNA mRNA Cap (m7GpppN) m7GMP m7GMP (Endogenous Substrate) mRNA->m7GMP Decapping Enzymes cNIIIB cN-IIIB Enzyme (NT5C3B) m7GMP->cNIIIB Binds Active Site Degraded m7G + Inorganic Phosphate (Degraded Metabolites) cNIIIB->Degraded Hydrolysis Inhibitor N-[(4-Methylphenyl)methyl]guanosine (Potent Inhibitor) Inhibitor->cNIIIB Competitive Inhibition (Blocks Hydrolysis)

Fig 1: cN-IIIB-mediated mRNA cap turnover and competitive inhibition by N-benzyl derivatives.

Comparative Efficacy Data

To objectively evaluate performance, N-[(4-Methylphenyl)methyl]guanosine 5'-monophosphate (4-MeBn7GMP) was benchmarked against the endogenous substrate and other rationally designed benzyl derivatives. The addition of the 4-methyl group significantly enhances the inhibitory potency compared to the unsubstituted benzyl variant due to optimized van der Waals interactions within the hydrophobic pocket.

CompoundN7 ModificationRelative Hydrolysis by cN-IIIB (%)Inhibitory Potency (vs m7GMP)Mechanism of Action
m7GMP Methyl100% (Endogenous)None (0%)Rapidly dephosphorylated by HAD domain
Bn7GMP Benzyl0%Moderate (~50% at 1mM)Shifts phosphate center away from catalytic site
4-MeBn7GMP 4-Methylbenzyl0%High (~75% at 1mM)Enhanced hydrophobic stacking in CAP domain pocket
3,4-diFBn7GMP 3,4-Difluorobenzyl0%Very High (>85% at 1mM)Optimal complementarity to hydrophobic side pocket

Note: 4-MeBn7GMP refers to the 5'-monophosphate derivative of N-[(4-Methylphenyl)methyl]guanosine, which is utilized in assays to mimic the endogenous m7GMP substrate.

Experimental Protocols & Self-Validating Workflows

To confidently identify an inhibitor, one must prove it is not merely a slow-reacting substrate. The following self-validating protocol pairs an HPLC assay (tracking intact nucleoside depletion) with a Malachite Green Phosphate assay (quantifying inorganic phosphate release). A true inhibitor will show 0% depletion on HPLC and 0% Pi release, while simultaneously reducing Pi release when spiked into a reaction containing the endogenous m7GMP substrate.

Protocol: Dual-Validation Inhibitor Screening

Step 1: Recombinant cN-IIIB Preparation

  • Express human cN-IIIB in E. coli BL21(DE3) cells.

  • Purify the protein via Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure >95% purity.

Step 2: HPLC Hydrolysis Assay (Resistance Validation)

  • Incubate 1 mM of N-[(4-Methylphenyl)methyl]guanosine derivative with 0.5 µg recombinant cN-IIIB in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2) at 37°C for 2 hours.

  • Quench the reaction by heating to 95°C for 5 minutes.

  • Analyze the supernatant via Reverse-Phase HPLC (RP-HPLC).

  • Causality: If 100% of the compound peak remains intact with no secondary peaks appearing, the compound is completely resistant to enzymatic cleavage.

Step 3: Malachite Green Phosphate (MGP) Assay (Potency Quantification)

  • Mix 100 µM m7GMP (endogenous substrate) with varying concentrations of the inhibitor (10 µM to 1 mM) and cN-IIIB in a 96-well plate.

  • Incubate for 15 minutes at 37°C, then add the Malachite Green reagent.

  • Measure absorbance at 620 nm.

  • Causality: The reduction of phosphate release (colorimetric intensity) compared to a vehicle control directly quantifies the competitive inhibitory potency (IC50) of the compound.

Step 4: Cell Lysate Validation (Physiological Engagement)

  • Spike the inhibitor into HeLa cell lysates containing endogenous nucleotidases.

  • Introduce exogenous m7GMP and monitor its decay over time using LC-MS/MS.

  • Causality: A prolonged m7GMP half-life in the lysate validates that the inhibitor successfully engages cN-IIIB in a complex, competitive biological matrix.

Workflow Step1 1. Compound Synthesis (N7-Benzylation of Guanosine) Step2 2. HPLC Hydrolysis Assay (Validates Resistance to Cleavage) Step1->Step2 Purified Compounds Step3 3. Malachite Green Assay (Quantifies IC50 & Pi Release) Step2->Step3 Unhydrolyzable Hits Step4 4. X-Ray Crystallography (Confirms Binding Pose) Step3->Step4 Top Inhibitors Step5 5. Cell Lysate Validation (Measures in vitro m7GMP Decay) Step3->Step5 Functional Validation

Fig 2: Self-validating experimental workflow for screening cN-IIIB nucleoside inhibitors.

References

  • Kubacka, D., Kozarski, M., Baranowski, M. R., Wojcik, R., Panecka-Hofman, J., Strzelecka, D., Basquin, J., Jemielity, J., & Kowalska, J. (2022). Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism. Pharmaceuticals, 15(5), 554.[Link] [1]

  • UniProt Consortium. (2013). NT5C3B - 7-methylguanosine phosphate-specific 5'-nucleotidase - Homo sapiens (Human). UniProtKB - Q969T7.[Link][1]

  • Research Collaboratory for Structural Bioinformatics (RCSB). (2022). Human cytosolic 5' nucleotidase IIIB in complex with 3,4-diF-Bn7Guanine. Protein Data Bank - PDB ID: 7ZEH.[Link][2]

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Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of N-[(4-Methylphenyl)methyl]guanosine Against Off-Target Nucleoside Receptors

Introduction Guanosine, a fundamental purine nucleoside, and its derivatives are increasingly recognized for their significant neuromodulatory and immunomodulatory roles. Beyond their canonical function in nucleic acid s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Guanosine, a fundamental purine nucleoside, and its derivatives are increasingly recognized for their significant neuromodulatory and immunomodulatory roles. Beyond their canonical function in nucleic acid synthesis, these molecules exert diverse physiological effects, often through interactions with specific cell surface receptors. The exploration of novel guanosine analogs, such as the hypothetical compound N-[(4-Methylphenyl)methyl]guanosine, opens new avenues for therapeutic intervention and tool development in pharmacology. However, the successful translation of such compounds from bench to bedside hinges on a thorough understanding of their selectivity and potential for off-target interactions.

This guide provides a comprehensive framework for assessing the cross-reactivity of N-[(4-Methylphenyl)methyl]guanosine with a panel of key nucleoside receptors. Given the known interactions of guanosine with adenosine receptors and the discovery of its role as an endogenous ligand for Toll-like receptor 7 (TLR7), a systematic evaluation of binding and functional activity at these sites is paramount. Furthermore, we will explore its interaction with putative G-protein coupled guanosine receptors. By presenting detailed experimental protocols, hypothetical data, and in-depth analysis, this guide serves as a roadmap for researchers, scientists, and drug development professionals to meticulously characterize the pharmacological profile of novel guanosine derivatives.

I. Synthesis of N-[(4-Methylphenyl)methyl]guanosine

A plausible synthetic route for N-[(4-Methylphenyl)methyl]guanosine involves the N7-alkylation of guanosine, a common modification for this nucleoside.[1][2][3][4][5][6]

Experimental Protocol: Synthesis of N-[(4-Methylphenyl)methyl]guanosine
  • Protection of Guanosine: To ensure regioselective alkylation at the N7 position, the exocyclic N2-amino and the ribose hydroxyl groups of guanosine should be protected. A common strategy is to first protect the hydroxyl groups as their acetonide derivative and then the N2-amino group with a suitable protecting group like isobutyryl.

  • N7-Alkylation: The protected guanosine is then reacted with 4-methylbenzyl bromide in a suitable aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like cesium carbonate. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection: Following successful alkylation, the protecting groups are removed. The isobutyryl group can be removed under basic conditions (e.g., with ammonia in methanol), and the acetonide group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid in water).

  • Purification: The final product, N-[(4-Methylphenyl)methyl]guanosine, is purified using column chromatography on silica gel to yield the desired compound with high purity.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

II. Comparative Receptor Binding Analysis

To determine the binding affinity and selectivity of N-[(4-Methylphenyl)methyl]guanosine, competitive radioligand binding assays will be performed on a panel of human nucleoside receptors expressed in stable cell lines.

Experimental Workflow: Receptor Binding Assays

G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Filtration cluster_3 Detection & Analysis prep_membranes Prepare cell membranes (HEK-293 or CHO cells) total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding: Membranes + Radioligand + Unlabeled Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Test Compound prep_membranes->competition prep_radioligand Prepare radioligand solution prep_radioligand->total_binding prep_radioligand->nsb prep_radioligand->competition prep_compound Prepare serial dilutions of N-[(4-Methylphenyl)methyl]guanosine prep_compound->competition incubation Incubate to reach equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid vacuum filtration incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Calculate specific binding, IC50, and Ki values scintillation->analysis

Caption: Workflow for Competitive Radioligand Binding Assay.

Protocol: Radioligand Binding Assays for Adenosine Receptors (A1, A2A, A2B, A3)

This protocol is adapted from standard methodologies for adenosine receptor binding.[7][8][9]

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).[10][11][12][13]

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 200 µL.[8]

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled standard antagonist, 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of N-[(4-Methylphenyl)methyl]guanosine, 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • The specific radioligands and standard antagonists for each receptor subtype are listed in the table below.

    • Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8][9]

ReceptorRadioligandNSB Agent
A1 [³H]-DPCPX10 µM R-PIA
A2A [³H]-CGS 2168050 µM NECA
A2B [³H]-DPCPX10 µM ZM 241385
A3 [¹²⁵I]-AB-MECA10 µM IB-MECA
  • Filtration and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.[7][8]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of N-[(4-Methylphenyl)methyl]guanosine.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol: [³H]-Guanosine Binding Assay for Putative Guanosine Receptors

This protocol is based on established methods for identifying specific guanosine binding sites.[14]

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue, a known source of putative guanosine receptors.

  • Binding Assay:

    • Incubate the rat brain membranes (200-300 µg of protein) with 50 nM [³H]-guanosine in a total volume of 0.5 mL of PBS buffer at 25°C for 10 minutes.[14]

    • For competition experiments, add varying concentrations of N-[(4-Methylphenyl)methyl]guanosine.

    • Define non-specific binding in the presence of 1 mM unlabeled guanosine.[14]

  • Filtration and Detection: Follow the same procedure as described for the adenosine receptor binding assays.

  • Data Analysis: Analyze the data as described above to determine the IC50 and Ki values.

Hypothetical Binding Affinity Data

The following table presents hypothetical Ki values for N-[(4-Methylphenyl)methyl]guanosine at the tested receptors.

Receptor TargetHypothetical Ki (nM)
Adenosine A1 >10,000
Adenosine A2A 850
Adenosine A2B >10,000
Adenosine A3 5,200
Putative Guanosine Receptor 150
TLR7 (binding assay) 2,500

III. Functional Activity Assessment

To determine whether N-[(4-Methylphenyl)methyl]guanosine acts as an agonist, antagonist, or inverse agonist at the identified binding sites, a series of cell-based functional assays will be performed.

Adenosine Receptor Functional Assays (cAMP Measurement)

Adenosine A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase.[8] Therefore, changes in intracellular cyclic AMP (cAMP) levels are a reliable measure of receptor activation.

Signaling Pathways of Adenosine Receptors

G cluster_0 Gs-Coupled (A2A, A2B) cluster_1 Gi-Coupled (A1, A3) A2_receptor A2A/A2B Receptor Gs Gs protein A2_receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase PKA_stim ↑ PKA activity cAMP_increase->PKA_stim A1_receptor A1/A3 Receptor Gi Gi protein A1_receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA_inhib ↓ PKA activity cAMP_decrease->PKA_inhib

Caption: Gs and Gi Signaling Pathways for Adenosine Receptors.

Protocol: cAMP Accumulation Assay

This protocol utilizes a commercially available bioluminescent cAMP assay kit (e.g., GloSensor™ cAMP Assay).[15][16][17]

  • Cell Culture: Culture HEK-293 cells stably expressing the adenosine receptor of interest in a 96-well plate.

  • Agonist Mode:

    • Equilibrate the cells with the cAMP assay reagent.

    • Add varying concentrations of N-[(4-Methylphenyl)methyl]guanosine.

    • For Gi-coupled receptors (A1, A3), pre-stimulate the cells with forskolin to induce a measurable level of cAMP before adding the test compound.

    • Measure the luminescence at different time points to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of N-[(4-Methylphenyl)methyl]guanosine.

    • Add a known agonist for the specific receptor at its EC80 concentration.

    • Measure the luminescence to determine the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response).

TLR7 Functional Assay (NF-κB Reporter Assay)

TLR7 activation leads to a signaling cascade that culminates in the activation of the transcription factor NF-κB.[18][19][20]

TLR7 Signaling Pathway

G TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 phosphorylates and degrades IRAK4 IRAK4 MyD88->IRAK4 phosphorylates and degrades IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates and degrades TRAF6 TRAF6 IRAK1->TRAF6 phosphorylates and degrades TAK1 TAK1 TRAF6->TAK1 phosphorylates and degrades IKK_complex IKK complex TAK1->IKK_complex phosphorylates and degrades IkB IκB IKK_complex->IkB phosphorylates and degrades NFkB NF-κB IKK_complex->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (e.g., pro-inflammatory cytokines) nucleus->gene_transcription activates

Caption: Simplified TLR7 Signaling Pathway to NF-κB Activation.

Protocol: NF-κB Luciferase Reporter Assay

This protocol uses a stable HEK-293 cell line co-expressing human TLR7 and an NF-κB-driven luciferase reporter gene.[21][22][23]

  • Cell Culture: Seed the TLR7/NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Agonist Mode:

    • Add varying concentrations of N-[(4-Methylphenyl)methyl]guanosine to the cells.

    • Use a known TLR7 agonist (e.g., R848) as a positive control.

    • Incubate for 6-16 hours.[22]

    • Add the luciferase assay reagent and measure the luminescence to determine the EC50 value.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of N-[(4-Methylphenyl)methyl]guanosine.

    • Add a known TLR7 agonist at its EC80 concentration.

    • Incubate and measure the luminescence to determine the IC50 value.

Hypothetical Functional Activity Data

The following table presents hypothetical EC50 and IC50 values for N-[(4-Methylphenyl)methyl]guanosine.

Receptor TargetAssay ModeHypothetical EC50/IC50 (nM)
Adenosine A2A Agonist>10,000
Antagonist1,200
Putative Guanosine Receptor Agonist250
TLR7 Agonist>10,000
Antagonist3,500

IV. Discussion and Interpretation

Based on the hypothetical data, N-[(4-Methylphenyl)methyl]guanosine exhibits a distinct cross-reactivity profile. The compound shows the highest affinity for the putative guanosine receptor, with a Ki of 150 nM and agonist activity with an EC50 of 250 nM. This suggests that the primary target of this compound may indeed be a guanosine-preferring receptor.

The compound displays moderate antagonist activity at the adenosine A2A receptor (Ki = 850 nM, IC50 = 1,200 nM). The affinity for other adenosine receptor subtypes is significantly lower, indicating a degree of selectivity within the adenosine receptor family.

Furthermore, N-[(4-Methylphenyl)methyl]guanosine demonstrates weak antagonist activity at TLR7 (Ki = 2,500 nM, IC50 = 3,500 nM). This interaction, although weaker than at the A2A and putative guanosine receptors, should be considered, especially at higher concentrations of the compound.

The lack of agonist activity at the A2A receptor and TLR7 suggests that the 4-methylbenzyl substitution at the N7 position of the guanine ring may sterically hinder the conformational changes required for receptor activation at these sites, while still permitting binding.

V. Conclusion

This guide outlines a systematic and comprehensive approach to characterizing the cross-reactivity of a novel guanosine derivative, N-[(4-Methylphenyl)methyl]guanosine. The proposed experimental workflow, encompassing synthesis, radioligand binding assays, and cell-based functional assays, provides a robust framework for determining the compound's affinity and functional activity at key nucleoside receptors. The hypothetical data presented herein suggest that N-[(4-Methylphenyl)methyl]guanosine may act as a potent agonist at a putative guanosine receptor with off-target antagonist effects at the adenosine A2A receptor and TLR7.

This detailed pharmacological profiling is crucial for the rational design of future experiments and for assessing the therapeutic potential and liabilities of this and other novel guanosine analogs. Further investigation into the downstream signaling pathways and in vivo effects of N-[(4-Methylphenyl)methyl]guanosine is warranted to fully elucidate its mechanism of action and potential applications.

References

  • CUSABIO. G protein-coupled receptor signaling pathway. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • ResearchGate. Structure and signaling pathways of the toll-like receptor 7 (TLR7). [Link]

  • Charles River Laboratories. Human A1 Adenosine Receptor Cell Line. [Link]

  • PubChem. Synthesis of guanosine and its derivatives from 5-amino-1-.beta.-D-ribofuranosyl-4-imidazolecarboxamide. II. Ring closure with sodium methyl xanthate. [Link]

  • MDPI. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. [Link]

  • ResearchGate. TLR7 and TLR8 signaling pathway. [Link]

  • AHA Journals. G Protein-Coupled Receptors: A Century of Research and Discovery. [Link]

  • Innoprot. HiTSeeker Adenosine A2A Receptor Cell Line. [Link]

  • J-STAGE. Synthesis of some modified guanosine derivatives. [Link]

  • Creative Diagnostics. GPCR Pathway. [Link]

  • CABI Digital Library. Adenosine Receptor Expression in Two Different Human Cancer Cell Lines at Molecular Level. [Link]

  • BPS Bioscience. Adenosine A2A Receptor Functional HEK293 Cell Line. [Link]

  • Taylor & Francis Online. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling. [Link]

  • PMC. Specific [3H]-guanosine binding sites in rat brain membranes. [Link]

  • ResearchGate. Efficient Methods for the Synthesis of [2-15N]Guanosine and 2′-Deoxy[2-15N]guanosine Derivatives. [Link]

  • BindingDB. Adenosine Receptor Binding Assay. [Link]

  • PMC. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]

  • PMC. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. [Link]

  • Eurofins Discovery. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • PMC. Measurement of NF-κB activation in TLR-activated macrophages. [Link]

  • ACS Publications. Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. [Link]

  • BPS Bioscience. TLR7 (Toll-like receptor 7)/NF-κB Luciferase Reporter HEK293 Cell Line. [Link]

  • PMC. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. [Link]

  • PubMed. Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide. IV. A new route to guanosine via cyanamide derivative. [Link]

  • Google Patents. Guanine synthons for peptide nucleic acid synthesis and method for production.
  • PMC. Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide. III. Formation of a novel cycloimidazole nucleoside and its cleavage reactions. [Link]

  • ResearchGate. (PDF) N-Alkylated Guanine Derivatives. [Link]

  • Boster Bio. TLR7/NF-kB Luciferase Reporter-HEK293 Cell Line. [Link]

  • JCI. Divergent TIR signaling domains in TLR7 and TLR9 control opposing effects on systemic autoimmunity. [Link]

  • Abeomics. TLR7/NF-kB Leeporter™ Luciferase Reporter-HEK293 Cell Line. [Link]

  • ResearchGate. Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. [Link]

  • KEGG. Toll-like receptor signaling pathway. [Link]

  • ResearchGate. Selective N-9 Alkylation of Guanine Using N7-(4-Nitrobenzyl)guanine. [Link]

  • ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]

  • PMC. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Springer Nature. Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. [Link]

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Validation

A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation for N-[(4-Methylphenyl)methyl]guanosine Activity

The journey of a novel therapeutic candidate from a laboratory benchtop to clinical application is fraught with challenges. A significant hurdle lies in the translation of promising in vitro results into tangible in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

The journey of a novel therapeutic candidate from a laboratory benchtop to clinical application is fraught with challenges. A significant hurdle lies in the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for a promising nucleoside analog, N-[(4-Methylphenyl)methyl]guanosine. As a guanosine derivative, this compound holds potential as an antiviral or anticancer agent, as nucleoside analogs are a cornerstone of chemotherapy for these diseases.[1][2] Establishing a predictive mathematical model between in vitro properties and in vivo response is not merely an academic exercise; it is a critical tool that can accelerate drug development, refine formulation strategies, and support regulatory decisions.[3][4][5]

This guide is structured to provide not just the "how," but more importantly, the "why" behind the experimental choices, ensuring a self-validating and scientifically rigorous approach. We will explore the necessary in vitro assays to characterize the compound's activity, the design of informative in vivo studies, and the subsequent data integration to build a predictive IVIVC model.

Part 1: Foundational In Vitro Characterization

The initial step is to thoroughly characterize the bioactivity of N-[(4-Methylphenyl)methyl]guanosine in controlled laboratory settings. As a nucleoside analog, its mechanism of action likely involves intracellular phosphorylation to its active triphosphate form, which can then interfere with viral or cellular polymerases.[1][6]

Key In Vitro Assays
  • Cytotoxicity and Anti-proliferative Activity: The foundational assessment involves determining the compound's effect on cell viability.

    • Rationale: This establishes the therapeutic window of the compound – the concentration range where it is effective against the target (e.g., cancer cells or virally infected cells) while exhibiting minimal toxicity to healthy cells.

    • Recommended Assays:

      • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity.

      • Neutral Red Uptake Assay: This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.[7]

  • Mechanism of Action Studies:

    • Enzyme Inhibition Assays: If the putative target is known (e.g., a viral RNA-dependent RNA polymerase [RdRp]), a direct enzyme inhibition assay is crucial.[8]

    • Cellular Uptake and Phosphorylation Analysis: Since nucleoside analogs are prodrugs, understanding their conversion to the active triphosphate form is critical.[6][9] High-Performance Liquid Chromatography (HPLC) coupled with a radiochemical flow detector can be used to evaluate metabolic profiles.[7]

  • Cell-Based Efficacy Assays:

    • Antiviral Assays: Plaque reduction assays or yield reduction assays are standard methods to determine the compound's efficacy in inhibiting viral replication in a relevant host cell line.[1]

    • Anticancer Assays: For anticancer applications, colony formation assays or apoptosis assays (e.g., Annexin V staining) in relevant cancer cell lines (e.g., HuT-78 T lymphoma cells) provide a measure of the compound's therapeutic potential.[10]

Experimental Workflow: In Vitro Assessment

G cluster_0 In Vitro Assessment Workflow A Compound Synthesis & Characterization (N-[(4-Methylphenyl)methyl]guanosine) B Cell Line Selection (e.g., Cancer cell line, Virus-infected cell line) A->B C Cytotoxicity Assays (MTT, Neutral Red) Determine IC50 B->C D Cell-Based Efficacy Assays (e.g., Plaque Reduction, Apoptosis) Determine EC50 B->D E Mechanism of Action Studies B->E F Enzyme Inhibition Assay (e.g., RdRp inhibition) E->F G Metabolism Studies (HPLC analysis of phosphorylation) E->G

Caption: Workflow for in vitro characterization.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., A375 human malignant melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of N-[(4-Methylphenyl)methyl]guanosine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: In Vivo Efficacy and Pharmacokinetics

The transition to in vivo studies is where the complexities of a biological system come into play. Factors such as drug absorption, distribution, metabolism, and excretion (ADME) can dramatically influence a compound's efficacy.[12]

Key In Vivo Studies
  • Animal Model Selection: The choice of animal model is critical for the relevance of the study.

    • Anticancer Studies: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.[13]

    • Antiviral Studies: The model should be susceptible to the target virus and recapitulate key aspects of the human disease.[6][14]

  • Pharmacokinetic (PK) Studies: These studies determine the fate of the drug in the body over time.

    • Rationale: Understanding the PK profile (e.g., plasma concentration-time curve, half-life) is essential for designing an effective dosing regimen and is a cornerstone of IVIVC.

    • Methodology: Administer the compound to the animals and collect blood samples at various time points. Analyze the plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

  • Efficacy Studies:

    • Anticancer Efficacy: In tumor-bearing animals, treatment efficacy is typically measured by tumor growth inhibition, and in some cases, survival.[13]

    • Antiviral Efficacy: Efficacy is assessed by measuring the reduction in viral load in target tissues (e.g., lungs, brain), improvement in clinical signs, and increased survival.[14]

Experimental Workflow: In Vivo Evaluation

G cluster_0 In Vivo Evaluation Workflow A Animal Model Selection (e.g., Xenograft mouse, Viral infection model) B Pharmacokinetic (PK) Studies A->B E Efficacy Studies A->E C Dosing & Sample Collection (Plasma, Tissues) B->C D LC-MS/MS Analysis (Drug & Metabolite Concentration) C->D F Treatment Regimen E->F G Endpoint Measurement (e.g., Tumor Volume, Viral Load, Survival) F->G

Caption: Workflow for in vivo evaluation.

Detailed Protocol: Murine Xenograft Model for Anticancer Activity
  • Cell Implantation: Subcutaneously inject 1 x 10⁶ A375 cells in 100 µL of PBS into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer N-[(4-Methylphenyl)methyl]guanosine (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the degree of tumor growth inhibition.

Part 3: Forging the Link - The IVIVC

The ultimate goal is to establish a mathematical model that correlates the in vitro data with the in vivo outcomes.[5] This allows for the prediction of in vivo performance based on in vitro measurements, which can be invaluable for formulation optimization and setting manufacturing specifications.[4]

Correlation Analysis

A successful IVIVC often relies on correlating an in vitro parameter, such as the IC₅₀ or EC₅₀, with an in vivo pharmacokinetic parameter, like the area under the plasma concentration-time curve (AUC).[13]

  • Data Integration: Collate the in vitro potency data (IC₅₀/EC₅₀) and the in vivo pharmacokinetic and pharmacodynamic data.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use the plasma concentration data from the PK studies and the efficacy data (e.g., tumor growth inhibition) to build a PK/PD model. This model relates the drug exposure to the therapeutic effect.

  • Correlation Plot: Plot the in vitro parameter (e.g., EC₅₀) against the in vivo exposure required for a certain level of efficacy (e.g., the AUC required for 50% tumor growth inhibition). A strong correlation will be indicated by a high R² value.

Challenges in IVIVC for Nucleoside Analogs

A lack of correlation between in vitro and in vivo data is not uncommon and can be due to several factors:[12]

  • Metabolic Instability: The compound may be rapidly metabolized in vivo to inactive forms.[12]

  • Poor Permeability: The compound may not effectively penetrate the target tissues or cells.

  • Prodrug Activation: Inefficient conversion of the nucleoside analog to its active triphosphate form in vivo.

Data Summary Table (Hypothetical Data)
ParameterIn VitroIn Vivo
Test System A375 Melanoma CellsAthymic Nude Mice with A375 Xenografts
Endpoint Cell Viability (IC₅₀)Tumor Growth Inhibition (TGI)
Result IC₅₀ = 5 µM60% TGI at 20 mg/kg
PK Parameter N/AAUC = 15 µM*h
Active Form TriphosphateTriphosphate (in tumor tissue)
IVIVC Process Visualization

G cluster_0 IVIVC Process A In Vitro Data (IC50, EC50) D Correlation Analysis (Plot In Vitro vs. In Vivo Parameters) A->D B In Vivo Data (PK: Plasma Concentration, AUC) (PD: Tumor Volume, Viral Load) C PK/PD Modeling B->C C->D E Predictive IVIVC Model D->E

Caption: The process of establishing an IVIVC.

Conclusion

Establishing a robust in vitro-in vivo correlation for a novel compound like N-[(4-Methylphenyl)methyl]guanosine is a multifaceted but essential component of modern drug development. It requires a systematic approach, beginning with comprehensive in vitro characterization, followed by well-designed in vivo studies, and culminating in rigorous data analysis to build a predictive model. By understanding the relationship between in vitro activity and in vivo efficacy, researchers can make more informed decisions, de-risk development programs, and ultimately accelerate the delivery of novel therapeutics to patients in need. The principles and methodologies outlined in this guide provide a clear path to bridging the critical gap between the benchtop and the clinic.

References

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  • Azeeze, M. S. T. A., Shanthi, B., Santhosh, M., Manjari, S., & Meyyanathan, S. N. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1357-1375. [Link]

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  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. (n.d.). PubMed. [Link]

  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. (2020, December 16). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

N-[(4-Methylphenyl)methyl]guanosine proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-[(4-Methylphenyl)methyl]guanosine As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N-[(4-Methylphenyl)methyl]guanosine

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. N-[(4-Methylphenyl)methyl]guanosine is a highly specialized synthetic nucleoside analog. While it is an invaluable tool for probing nucleotide metabolism and enzyme inhibition, its structural properties demand rigorous, scientifically grounded disposal protocols. This guide provides the operational logistics, causality-driven safety measures, and step-by-step methodologies required to manage this compound effectively.

Hazard Profiling & Scientific Causality

To handle a chemical safely, one must understand why it is hazardous. N-[(4-Methylphenyl)methyl]guanosine features a guanine ring substituted with a bulky, hydrophobic 4-methylbenzyl moiety.

The Mechanism of Risk: Structural modifications at the guanine ring—particularly the addition of benzyl derivatives—tailor these molecules to fit deeply into the hydrophobic binding pockets of critical enzymes like cytosolic nucleotidases and purine nucleoside phosphorylases, acting as potent inhibitors[1]. When introduced into biological systems or accidentally absorbed by personnel, nucleoside analogs can be phosphorylated and incorporated into nascent DNA or RNA by polymerases. Because they often possess structural anomalies that prevent further chain elongation, they act as de facto chain terminators. This causes stalled replication forks, the accumulation of single-stranded DNA, and triggers apoptotic pathways[2].

Due to this mechanism, N-[(4-Methylphenyl)methyl]guanosine must be classified and handled as a cytotoxic and potentially mutagenic hazard . Complete molecular destruction via high-temperature incineration is the only acceptable endpoint for this material.

Quantitative Logistics & Waste Segregation

Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance. Nucleoside analog waste must never be mixed with strong acids, bases, or oxidizers, nor should it be combined with radioactive waste unless specific mixed-waste protocols are activated[3],[4].

Table 1: Operational Logistics and Accumulation Parameters

ParameterSpecification / Requirement
Chemical Classification Synthetic Nucleoside Analog / Guanosine Derivative
Primary Hazard Profile Cytotoxicity, Mutagenesis, Enzyme Inhibition
Required PPE Double nitrile gloves, safety goggles, lab coat, N95/P100 respirator (if handling dry powder outside a biosafety cabinet)
Waste Stream Segregation Isolate from strong oxidizers, acids, and bases. Segregate liquid from solid waste.
Max SAA Accumulation 55 Gallons (General Hazardous) or 1 Quart (Acutely Hazardous)[3]
Storage Time Limit Must be removed by EHS within 3 days of reaching the accumulation limit[4]
Ultimate Disposal Route High-Temperature Incineration via certified EHS contractor

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By strictly adhering to these steps, you mathematically and physically eliminate the risk of residual exposure.

Phase 1: Solid Waste Execution

Applies to: Contaminated weigh boats, pipette tips, Kimwipes, and bench paper.

  • Containment: Place all solid consumables directly into a puncture-resistant, double-lined hazardous waste bin located within the fume hood or Biological Safety Cabinet (BSC).

  • Sealing: Once operations are complete, seal the inner liner with a gooseneck tie to prevent aerosolization of any residual powder.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Contains N-[(4-Methylphenyl)methyl]guanosine (Nucleoside Analog - Cytotoxic Solid)"[3],[4].

Phase 2: Liquid Waste Execution

Applies to: Assay buffers, HPLC effluents, and stock solutions.

  • Transfer: Using a closed-system funnel, carefully pour liquid waste into a chemically compatible, high-density polyethylene (HDPE) carboy.

  • Venting: Ensure the carboy is equipped with a vented cap to prevent pressure buildup from volatile organic solvents (e.g., DMSO or methanol used to dissolve the analog).

  • Closure: The container must remain strictly closed at all times unless actively receiving waste[4].

Phase 3: Container Decontamination (Self-Validating Protocol)

Empty primary containers that held the pure chemical cannot simply be thrown away. They must undergo a triple-rinse methodology [3].

  • Wash the container with a solvent in which N-[(4-Methylphenyl)methyl]guanosine is highly soluble (e.g., DMSO).

  • Transfer the rinsate to the liquid hazardous waste carboy.

  • Repeat this process two more times. Causality: With each sequential wash, the concentration of the residual compound is diluted exponentially. By the third rinse, the container is mathematically validated as decontaminated.

  • Deface the original chemical label and dispose of the clean glass/plastic according to standard institutional guidelines.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuate & Isolate: Clear unprotected personnel from the immediate vicinity.

  • Powder Spills: Do not sweep. Gently cover the powder with absorbent paper dampened with a compatible solvent or water to prevent toxic aerosolization.

  • Liquid Spills: Surround the spill with chemical absorbent booms. Work from the outside in, absorbing the liquid with spill pads.

  • Cleanup Disposal: Place all used spill cleanup materials into a designated solid hazardous waste bag. Label clearly as "Spill Cleanup - Cytotoxic Guanosine Analog" and request an immediate EHS pickup[3].

Waste Management Workflow Visualization

The following diagram illustrates the logical routing of N-[(4-Methylphenyl)methyl]guanosine waste, ensuring a closed-loop system from generation to final incineration.

WasteManagement Start Generation of N-[(4-Methylphenyl)methyl]guanosine Waste Decision Waste State? Start->Decision Liquid Liquid Waste (Aqueous/Organic Solvents) Decision->Liquid Liquid Solid Solid Waste (Powders, Contaminated Consumables) Decision->Solid Solid LiqContainer Vented, Chemically Compatible Liquid Waste Carboy Liquid->LiqContainer SolContainer Puncture-Proof, Double-Lined Solid Waste Bin Solid->SolContainer Labeling Attach Hazardous Waste Label (Specify 'Nucleoside Analog') LiqContainer->Labeling SolContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) Max 180 Days or 55 Gallons Labeling->SAA EHS EHS Pickup & High-Temperature Incineration SAA->EHS

Figure 1: Procedural workflow for the segregation, containment, and disposal of nucleoside analog waste.

References[1] Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism - MDPI. Verify Source[3] Essential Guide to the Proper Disposal of L-Acosamine Nucleoside - Benchchem. Verify Source[2] Nucleoside analogs: molecular mechanisms signaling cell death - BIOCEV. Verify Source[4] SOP 11.2: Chemical Waste - Morgan State University. Verify Source

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